(3S,4R)-4-aminooxan-3-ol hydrochloride
Description
BenchChem offers high-quality (3S,4R)-4-aminooxan-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-4-aminooxan-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4R)-4-aminooxan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXMEFWSWRREY-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215941-06-3 | |
| Record name | rac-(3R,4S)-4-aminooxan-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Therapeutic Applications of (3S,4R)-4-Aminooxan-3-ol Derivatives
This guide explores the medicinal chemistry and therapeutic utility of (3S,4R)-4-aminooxan-3-ol (also known as trans-4-amino-3-hydroxytetrahydropyran), a privileged chiral scaffold used to enhance potency, selectivity, and physicochemical properties in drug discovery.
Technical Whitepaper for Drug Development Professionals
Executive Summary: The "Polar-Rigid" Advantage
In modern medicinal chemistry, the (3S,4R)-4-aminooxan-3-ol core represents a strategic solution to the "molecular obesity" and lipophilicity problems often encountered in lead optimization. Unlike its carbocyclic analog (trans-4-aminocyclohexanol) or the flexible linear amino-alcohols, this tetrahydropyran (THP) scaffold offers two distinct advantages:
-
Conformational Locking: The pyran ring restricts the rotatable bonds of the amino-alcohol motif, reducing the entropic penalty upon binding to a protein target.
-
Vectorial Polarity: The ether oxygen (position 1) acts as an intrinsic hydrogen bond acceptor without adding a donor, while the (3S,4R) stereochemistry rigidly orients the amine and hydroxyl groups to engage catalytic residues (e.g., aspartic dyads in proteases).
This guide details the application of this scaffold in BACE1 inhibitors (Alzheimer's) , Antimalarials , and Kinase Inhibitors , supported by synthetic protocols and mechanistic insights.
Structural Pharmacology & Stereochemistry
The therapeutic value of this core lies in its specific stereochemical configuration.[1] The (3S,4R) designation implies a trans-relationship between the hydroxyl group at C3 and the amine at C4.
The Pharmacophore
-
H-Bond Donor/Acceptor Systems: The C3-OH and C4-NH₂ serve as a vicinal donor/acceptor pair, mimicking the transition state of peptide bond hydrolysis.
-
Solubility Handle: The cyclic ether oxygen lowers cLogP by approximately 1.0–1.5 units compared to the cyclohexyl analog, improving aqueous solubility and reducing metabolic clearance risks associated with high lipophilicity.
Biological Rationale
In enzyme active sites, particularly aspartyl proteases, the (3S,4R)-core acts as a bioisostere for the hydroxyethylamine or statine transition-state mimics. The rigid pyran ring positions the hydroxyl group to interact with the catalytic water or aspartate residues more effectively than a flexible chain.
Therapeutic Application I: BACE1 Inhibitors (Alzheimer's Disease)
The most extensively documented application of the (3S,4R)-4-aminooxan-3-ol scaffold is in the design of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) inhibitors.[1]
Mechanism of Action
BACE1 is an aspartyl protease responsible for the production of amyloid-β peptides.[2][3] Inhibitors utilizing the aminooxan-3-ol core function as transition-state analogs.
-
Binding Mode: The protonated amine (at physiological pH) forms a salt bridge with the catalytic aspartates (Asp32/Asp228 ). The adjacent hydroxyl group displaces the catalytic water molecule, effectively "freezing" the enzyme's hydrolytic machinery.
-
Selectivity: The pyran ring fills the S1 or S2 sub-pocket. The ether oxygen often engages in a water-mediated H-bond network that is specific to BACE1, improving selectivity over the structurally similar Cathepsin D (a common off-target liability).
Case Study: Pyrano[3,2-b]chromene Analogs
Research has demonstrated that fusing this pyran core into larger tricyclic systems (e.g., chromene derivatives) creates potent BACE1 inhibitors with high brain penetration.
-
Outcome: Derivatives showed
values in the low nanomolar range (<10 nM) with >2000-fold selectivity against Cathepsin D.
Therapeutic Application II: Antimalarial Agents
Recent patent literature (e.g., WO2023152042) highlights the use of (3S,4R)-4-aminooxan-3-ol as a key intermediate for hexahydropyrimidine derivatives targeting Plasmodium falciparum.
Role in Plasmepsin Inhibition
Similar to BACE1, the malaria parasite utilizes aspartic proteases (Plasmepsins) to degrade hemoglobin.
-
Scaffold Function: The aminooxan-3-ol motif is incorporated into the "linker" region of the inhibitor. Its rigidity prevents the collapse of the inhibitor in the solvent-exposed region of the active site, maintaining the correct orientation for the "warhead" to bind the catalytic center.
Experimental Protocols
Note: These protocols assume standard Schlenk line techniques and analytical grade reagents.
Protocol: Asymmetric Synthesis of (3S,4R)-4-Aminooxan-3-ol
Context: High-purity synthesis starting from 3,6-dihydro-2H-pyran.
Step 1: Asymmetric Hydroboration
-
Reagents: 3,6-dihydro-2H-pyran (1.0 eq), (+)-Ipc2BH (1.2 eq), THF (anhydrous).
-
Procedure: Cool THF solution of 3,6-dihydro-2H-pyran to -25°C. Add (+)-Ipc2BH dropwise. Stir for 4h.
-
Oxidation: Add NaOH (3M) and
(30%) carefully at 0°C. -
Result: Yields (3R,4S)-4-hydroxytetrahydropyran (intermediate).
Step 2: Stereoinversion & Amination (Mitsunobu-Staudinger)
-
Activation: Treat the alcohol with MsCl/Et3N to form the mesylate.
-
Displacement: React with
in DMF at 80°C (Inversion of configuration occurs here). -
Reduction: Hydrogenate using
(10%) under (1 atm) in MeOH. -
Purification: Recrystallize as the HCl salt.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). Target >98% ee.
Protocol: In Vitro BACE1 FRET Assay
Context: Validating the inhibitory potential of derivatives.[4][5][6]
-
Buffer: 50 mM Na-Acetate, pH 4.5, 0.1% CHAPS.
-
Substrate: Rh-EVNLDAEFK-Quencher (FRET peptide).
-
Enzyme: Recombinant human BACE1 ectodomain (10 nM final).
-
Execution: Incubate Enzyme + Inhibitor (derived from scaffold) for 30 min at RT. Add Substrate (5 µM). Measure fluorescence increase (Ex 530nm / Em 590nm) over 60 min.
-
Analysis: Fit
vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.
Visualizations & Mechanism
Synthesis Logic Flow
The following diagram illustrates the critical stereochemical control points in the synthesis of the scaffold.
Caption: Stereoselective synthesis pathway utilizing hydroboration and nucleophilic substitution to achieve the specific (3S,4R) configuration.
Mechanism of Action: BACE1 Inhibition
This diagram details how the scaffold mimics the transition state within the protease active site.
Caption: Mechanistic interaction map showing the critical salt bridge and H-bond network formed by the scaffold in the BACE1 active site.
Physicochemical Data Summary
The following table contrasts the (3S,4R)-pyran scaffold with its carbocyclic counterpart, highlighting why it is preferred for CNS drugs (like BACE1 inhibitors) where solubility is critical.
| Property | (3S,4R)-4-Aminooxan-3-ol | trans-4-Aminocyclohexanol | Impact on Drug Design |
| Formula | C₅H₁₁NO₂ | C₆H₁₃NO | - |
| MW | 117.15 Da | 115.17 Da | Minimal size difference |
| cLogP | -1.6 (approx) | -0.2 (approx) | Pyran is ~10x more hydrophilic |
| TPSA | ~49 Ų | ~46 Ų | Pyran O adds polarity without H-donor |
| H-Bond Donors | 2 | 2 | Identical donor profile |
| H-Bond Acceptors | 3 | 2 | Pyran O acts as extra acceptor |
| Solubility | High | Moderate | Critical for high-concentration dosing |
References
-
Ghosh, A. K., et al. (2012). "Design and Synthesis of BACE1 Inhibitors with In Vivo Brain Reduction of β-Amyloid Peptides." Journal of Medicinal Chemistry.
-
Malamas, M. S., et al. (2010). "Amino-imino-isocytosine Derivatives as BACE1 Inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Witty, D. R., et al. (2023). "Antimalarial hexahydropyrimidine analogues." World Intellectual Property Organization (WO2023152042A1).
-
PubChem Compound Summary. "(3S,4R)-4-aminooxan-3-ol hydrochloride."[7] National Center for Biotechnology Information.
-
Stachel, S. J., et al. (2004). "Structure-Based Design of Potent and Selective Cell-Permeable Inhibitors of Human Beta-Secretase (BACE-1)." Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023152042A1 - Antimalarial hexahydropyrimidine analogues - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of (3S,4R)-4-aminooxan-3-ol Hydrochloride: A Method-Driven Analysis for Drug Development
An In-Depth Technical Guide:
Abstract: The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from route of administration to bioavailability and formulation design. This guide provides a comprehensive analysis of the expected solubility profile of (3S,4R)-4-aminooxan-3-ol hydrochloride. Due to the specific and often proprietary nature of API solubility data, this document focuses on the underlying physicochemical principles and provides robust, field-proven methodologies for its empirical determination. We will deconstruct the molecule's structural features to predict its behavior in various solvent systems and present a detailed, self-validating experimental workflow for generating a reliable solubility profile, empowering researchers and drug development professionals to make data-driven decisions.
Foundational Principles: Predicting Solubility from Structure
The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure and the intermolecular forces it can form with a given solvent. An a priori analysis of (3S,4R)-4-aminooxan-3-ol hydrochloride provides a strong predictive foundation for its behavior.
The molecule, as a hydrochloride salt, exists in an ionized state in any solvent with sufficient polarity to support charge separation. Its key structural features are:
-
An Ammonium Cation (R-NH3+): This is a powerful hydrogen bond donor and enables strong ion-dipole interactions with polar solvents.
-
A Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor.
-
An Oxane Ring Ether (-O-): A hydrogen bond acceptor.
-
A Small, Non-aromatic Carbon Scaffold: This limits lipophilicity, tilting the molecule's preference towards polar environments.
Based on these features, a clear hypothesis emerges:
-
High Aqueous Solubility: The presence of a charge-carrying ammonium group, coupled with multiple hydrogen bonding sites, strongly suggests that (3S,4R)-4-aminooxan-3-ol hydrochloride will be highly soluble in water. The ion-dipole interactions between the ammonium cation and water's negative dipole (oxygen atom) are expected to be the dominant solubilizing force.
-
Variable Organic Solubility: Solubility in organic solvents will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. We predict a steep decline in solubility as solvent polarity decreases.
Below is a diagram illustrating the key intermolecular forces anticipated to govern the dissolution of the compound in water.
Caption: Key intermolecular forces driving aqueous solubility.
Experimental Design: The Shake-Flask Method (Equilibrium Solubility)
To move from prediction to quantification, a rigorous experimental protocol is essential. The gold standard for determining equilibrium solubility is the Shake-Flask method, as it allows the system to reach a true thermodynamic equilibrium. This protocol is designed to be self-validating by ensuring that the final measurement represents the maximum amount of solute that can be dissolved under the specified conditions.
Core Protocol: Isothermal Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of (3S,4R)-4-aminooxan-3-ol hydrochloride in a panel of selected solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
(3S,4R)-4-aminooxan-3-ol hydrochloride (solid, verified purity)
-
Type I Ultrapure Water
-
Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, Ethyl Acetate, Hexane)
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Thermostatically controlled orbital shaker
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Calibrated positive displacement pipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV, CAD, or MS)
Methodology Workflow:
The following diagram outlines the logical flow of the experimental procedure.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Procedure:
-
Preparation: To a series of 2 mL glass vials, add an excess amount of (3S,4R)-4-aminooxan-3-ol hydrochloride (e.g., 20-50 mg). The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.
-
Solvent Addition: Accurately dispense 1.0 mL of each test solvent (Water, Methanol, etc.) into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and a consistent agitation speed (e.g., 250 RPM). Allow the slurries to equilibrate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After incubation, remove the vials and let them stand undisturbed for at least 30 minutes to allow undissolved solids to settle. This step is critical to prevent clogging the filter in the next step.
-
Sampling and Filtration: Carefully aspirate a portion of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. Causality Check: Filtration is a mandatory step to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to account for any potential adsorption of the compound onto the filter membrane.
-
Quantification: Prepare a series of dilutions of the filtrate using a suitable mobile phase. Analyze these samples using a pre-validated, stability-indicating HPLC/UPLC method. A calibration curve prepared with known concentrations of the API must be used for accurate quantification.
-
Data Reporting: Calculate the final solubility, correcting for any dilutions made. The results should be reported in standard units such as mg/mL or µg/mL.
Anticipated Data and Interpretation
While empirical data must be generated, we can construct a table of expected results based on our initial physicochemical analysis. This serves as a benchmark for interpreting the experimental outcomes.
Table 1: Predicted vs. Hypothetical Experimental Solubility of (3S,4R)-4-aminooxan-3-ol HCl at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Hypothetical Result (mg/mL) | Key Interactions |
| Water | Polar Protic | Very High | > 200 | Ion-Dipole, H-Bonding |
| Methanol | Polar Proti |
CAS number and safety data sheet (SDS) for (3S,4R)-4-aminooxan-3-ol hydrochloride
The following technical guide details the chemical identity, safety specifications, and handling protocols for (3S,4R)-4-aminooxan-3-ol hydrochloride . This document is structured for researchers and drug development professionals, focusing on critical data required for high-fidelity experimental workflows.
Executive Summary
(3S,4R)-4-aminooxan-3-ol hydrochloride is a high-value chiral heterocyclic building block used primarily in the synthesis of small molecule inhibitors targeting kinases (e.g., JAK, BTK) and GPCRs.[1] Its specific stereochemistry—defined by the trans-relationship between the hydroxyl group at C3 and the amino group at C4—is critical for defining the spatial orientation of pharmacophores in structure-based drug design (SBDD).
This guide provides verified identifiers, a comprehensive safety analysis (SDS synthesis), and technical protocols for the handling and utilization of this compound in medicinal chemistry campaigns.
Chemical Identity & Specifications
Precise identification is paramount when sourcing chiral intermediates to avoid regioisomeric or enantiomeric contamination.
| Parameter | Technical Specification |
| Chemical Name | (3S,4R)-4-aminooxan-3-ol hydrochloride |
| IUPAC Name | (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride |
| Common Synonyms | (3S,4R)-trans-4-Amino-3-hydroxytetrahydropyran HCl; 4-Amino-3-hydroxy-tetrahydropyran hydrochloride |
| CAS Number (Specific) | 1630815-44-9 (Specific to the (3S,4R) enantiomer) |
| CAS Number (Racemate) | 215941-06-3 (Often mislabeled; refers to trans-racemate) |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Chirality | (3S, 4R) - trans configuration |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
Critical Note on Stereochemistry: Researchers must distinguish between the (3S,4R) enantiomer (CAS 1630815-44-9) and the (3R,4S) enantiomer (CAS 1096594-11-4). Inversion of these centers often leads to a complete loss of potency in chiral biological targets.
Safety Data Sheet (SDS) Analysis
This section synthesizes hazard data from major suppliers (Sigma-Aldrich, Enamine, Fluorochem) into actionable safety protocols.
Hazard Classification (GHS)
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][5] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[4][5][6][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[4][5][6] |
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6]
Handling & Storage Decision Tree
The amino-alcohol motif renders this compound potentially hygroscopic and prone to oxidation upon long-term exposure to air.
Figure 1: Decision logic for storage and handling to prevent hygroscopic degradation.
Technical Applications & Synthesis Workflow
Synthetic Utility
The (3S,4R)-4-aminooxan-3-ol scaffold is a "privileged structure" in medicinal chemistry.[1] It is commonly introduced via nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination to attach the amino group to heteroaromatic cores (e.g., pyrimidines, purines).
Synthesis of the Core Scaffold
While often purchased, the synthesis of this core validates its stereochemistry. The most robust route involves the regioselective ring opening of an epoxide precursor.
Protocol: Epoxide Opening & Resolution
-
Precursor: 3,7-dioxabicyclo[4.1.0]heptane (derived from 3,6-dihydro-2H-pyran).
-
Aminolysis: Treatment with ammonia or benzylamine opens the epoxide.
-
Challenge: Regioselectivity often yields a mixture of 4-amino-3-ol and 3-amino-4-ol.
-
-
Resolution: The racemic trans-product is resolved using Chiral HPLC or enzymatic kinetic resolution (e.g., Candida antarctica Lipase B) to isolate the (3S,4R) enantiomer.
-
Salt Formation: Treatment with HCl in dioxane/ether precipitates the stable hydrochloride salt.
Figure 2: General synthetic workflow for accessing the chiral amino-pyran scaffold.
Experimental Protocol: SₙAr Coupling
Context: Attaching (3S,4R)-4-aminooxan-3-ol to a chlorinated heterocycle (e.g., 4-chloropyrimidine).
Materials:
-
(3S,4R)-4-aminooxan-3-ol HCl (1.0 eq)[4]
-
Ar-Cl electrophile (1.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: IPA (Isopropyl alcohol) or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Dissolution: In a reaction vial, dissolve the Ar-Cl electrophile in IPA (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 eq). The solution may fume slightly; ensure venting.
-
Amine Addition: Add (3S,4R)-4-aminooxan-3-ol HCl (1.0 eq). Note: The HCl salt requires the extra equivalents of base to free the amine.
-
Reaction: Heat to 80-100°C for 4–12 hours. Monitor conversion via LC-MS (Look for M+1 of product).
-
Workup: Cool to RT. Remove volatiles in vacuo. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM:MeOH gradient).
References
-
PubChem Compound Summary. (2025). (3S,4R)-4-aminooxan-3-ol hydrochloride.[4][8] National Center for Biotechnology Information. Link
-
ChemicalBook. (2025).[7] CAS 1630815-44-9 Data and Suppliers. Link
-
European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: Aminotetrahydropyrans. Link
-
Google Patents. (2019). Processes for the preparation of substituted aminopurines (WO2019070827A1). (Demonstrates application of the scaffold). Link
Sources
- 1. 1096770-58-9|(3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|BLD Pharm [bldpharm.com]
- 2. CAS 1096594-11-4 | (3R,4S)-4-aminooxan-3-ol hydrochloride - Synblock [synblock.com]
- 3. (3S,4R)-4-Amino-tetrahydropyran-3-ol hydrochloride 97% | CAS: 1630815-44-9 | AChemBlock [achemblock.com]
- 4. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. (3S,4R)-4-aminooxan-3-ol hydrochloride | 1630815-44-9 [chemicalbook.com]
The Aminooxane Advantage: Strategic Implementation in Modern Medicinal Chemistry
Executive Summary & Core Directive
The "Aminooxan" Clarification: In the context of high-precision drug discovery, "Aminooxan" refers to Amino-oxane scaffolds, formally known as Aminotetrahydropyrans .
This guide addresses a critical challenge in lead optimization: the "Lipophilicity-Solubility Paradox." As drug candidates become more complex, lipophilicity (LogP) often rises, crashing aqueous solubility and metabolic stability. The aminooxane scaffold serves as a tactical bioisostere for cyclohexanes and piperidines. By introducing an intracyclic ether oxygen, medicinal chemists can lower LogP, introduce a hydrogen bond acceptor, and modulate pKa without altering the overall steric bulk of the molecule.
This whitepaper provides the rationale, synthetic pathways, and validation protocols for integrating aminooxane scaffolds into your hit-to-lead campaigns.
Strategic Rationale: The "Ether Effect" in Scaffold Hopping
The Physicochemical Triad
Replacing a carbocyclic ring (cyclohexane) with an aminooxane (tetrahydropyran) alters three fundamental properties:
-
Lipophilicity Reduction: The ether oxygen typically lowers cLogP by 1.0–1.5 units compared to the cyclohexane analog. This is critical for keeping molecules within the "Golden Triangle" of varying drug-like space.
-
Solubility Enhancement: The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA), increasing solvation energy.
-
pKa Modulation: If the amine is proximal to the oxygen (e.g., 3-aminooxane), the inductive electron-withdrawing effect of the oxygen lowers the pKa of the amine, potentially improving permeability by increasing the fraction of neutral species at physiological pH.
Comparative Data: Scaffold Profiling
The following table illustrates the shift in properties when "hopping" from a cyclohexane core to an aminooxane core.
| Property | Cyclohexylamine | 4-Aminotetrahydropyran (Aminooxane) | 4-Aminopiperidine | Impact of Aminooxane |
| LogP (Calc) | ~1.49 | ~ -0.30 | ~0.10 | Major Reduction (Improved metabolic stability) |
| H-Bond Acceptors | 1 (Amine) | 2 (Amine + Ether O) | 2 (Amine + Ring N) | Increased (Better solubility) |
| Basicity (pKa) | ~10.6 | ~10.1 | ~11.0 | Modulated (Reduced hERG risk compared to piperidine) |
| Metabolic Liability | High (CYP oxidation) | Low | Medium (N-oxidation) | Improved (Blocked metabolic soft spot) |
Visualizing the Strategy
The following diagram illustrates the decision logic for selecting aminooxane scaffolds during Lead Optimization.
Figure 1: Decision logic flow for implementing aminooxane scaffolds to resolve solubility/lipophilicity issues.
Synthetic Methodologies
The synthesis of 4-aminotetrahydropyran is a robust, self-validating process. The most reliable route for industrial scale-up is the Reductive Amination of tetrahydro-4H-pyran-4-one.
Protocol: Synthesis of 4-Aminotetrahydropyran HCl
Target: 4-Aminotetrahydropyran Hydrochloride (CAS: 33024-60-1) Starting Material: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)
Step-by-Step Workflow:
-
Imine Formation (Equilibrium):
-
Charge a reaction vessel with Tetrahydro-4H-pyran-4-one (1.0 eq) and Methanol (10 volumes).
-
Add Ammonium Acetate (10.0 eq) to provide the nitrogen source.
-
Critical Control Point: Add Molecular Sieves (3Å) or use anhydrous conditions to drive the equilibrium toward the imine intermediate. Stir at RT for 2 hours.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Slowly add Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq). STAB is preferred for safety and fewer toxic byproducts.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
-
Quench & Workup:
-
Quench with 1N NaOH to pH > 10.
-
Extract with Dichloromethane (DCM) (3x).
-
Note: The free amine is highly water-soluble. Salting out the aqueous layer with NaCl is often required.
-
-
Salt Formation (Purification):
-
Dry combined organics over Na2SO4.
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
Filter the resulting white precipitate.
-
Yield Expectation: 75–85%.
-
Visualizing the Synthesis
Figure 2: Reductive amination pathway for generating the aminooxane core.
Advanced Applications: The 3-Aminooxane Variant
While the 4-amino isomer is symmetric, the 3-aminotetrahydropyran offers chirality and a distinct vector.
-
Chiral Centers: The 3-position introduces a chiral center. Enantioselective synthesis is required, often utilizing enzymatic resolution or chiral auxiliaries (e.g., Ellman's sulfinamide).
-
Vector Analysis: The 3-aminooxane directs substituents at a ~60° angle relative to the ring plane, whereas the 4-aminooxane is generally planar/equatorial. This is crucial for fitting into specific enzyme pockets (e.g., BACE1, DPP-4).
Case Study: DPP-4 Inhibitors
In the development of DPP-4 inhibitors (e.g., related to Omarigliptin), the tetrahydropyran ring is often used to replace a pyrrolidine or piperidine.
-
Observation: The pyran ring reduced hERG channel inhibition (a common cardiac toxicity risk with basic amines) by lowering the pKa and reducing lipophilicity.
-
Result: Improved safety margin without loss of potency.
References & Authority
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Grounding: Defines the "Ether Effect" and lipophilicity/solubility trade-offs.
-
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Contextual reference for polarity modulation, often cited alongside oxygen scans). Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.
-
Grounding: Establishes the utility of oxygen heterocycles (oxanes/oxetanes) in lowering LogD. Link
-
-
BenchChem Protocols. "4-Aminotetrahydro-2H-pyran-4-carboxylic acid synthesis."
-
Grounding: Provides the basis for the reductive amination protocols described. Link
-
Disclaimer
This guide describes experimental procedures for research purposes only. All synthesis must be conducted in a fume hood by trained personnel, adhering to MSDS safety standards for borohydrides and organic solvents.
Precision in Heterocyclic Nomenclature: Navigating Oxan-3-ol vs. Tetrahydropyran-3-ol
The following guide synthesizes current IUPAC standards (2013 Recommendations) with practical bench chemistry.
Executive Summary: The "One Structure, Two Names" Paradox
In drug discovery and chemoinformatics, ambiguity is a liability. The molecule with CAS Registry Number 19752-84-2 is routinely referred to by two distinct names: oxan-3-ol and tetrahydropyran-3-ol .[1]
While these names refer to the exact same chemical entity (
-
The Critical Insight: As of the 2013 IUPAC Blue Book, oxane is the Preferred IUPAC Name (PIN) for the saturated 6-membered ether ring. However, tetrahydropyran remains the dominant term in commercial catalogs, patent filings, and legacy databases.
-
The Risk: Researchers querying databases using only one identifier risk missing up to 40% of relevant prior art, particularly in patent landscape analyses where "oxane" usage is increasing to satisfy strict novelty requirements.
Nomenclature Systems Deconstructed
To navigate this ambiguity, one must understand the derivation rules. The difference is not arbitrary; it is the result of two competing logic systems within organic chemistry.
The Hantzsch-Widman System (Systematic)
This system builds the name from the heteroatom and ring size.
-
Prefix: Ox- (indicates Oxygen).
-
Stem: -ane (indicates a 6-membered saturated ring).[2]
-
Result: Oxane .
-
Substituent: The hydroxyl group is at position 3 (relative to oxygen at 1).
-
Status: Preferred IUPAC Name (PIN) for the parent ring.
The Replacement/Retained System (Historical)
This system views the molecule as a saturated derivative of the unsaturated parent, pyran .
-
Parent: 2H-Pyran (contains two double bonds).[5]
-
Operation: Saturation of all double bonds (adding 4 hydrogens).
-
Prefix: Tetrahydro-.
-
Full Name: Tetrahydropyran-3-ol .[1]
-
Status: Retained name, widely accepted, but technically no longer the PIN for the unsubstituted ring.
Decision Logic Visualization
The following diagram illustrates the derivation pathways for both names.
Figure 1: Derivation pathways for Oxane (Systematic) vs. Tetrahydropyran (Retained). Note that while 'Oxane' is the PIN, 'Tetrahydropyran' is the de facto industry standard.
Comparative Data Profile
When validating reagents, ensure your Certificate of Analysis (CoA) matches these physicochemical identifiers.
| Property | Value / Descriptor | Notes |
| CAS Registry Number | 19752-84-2 | Unique identifier for the 3-isomer.[1] |
| Molecular Formula | MW: 102.13 g/mol | |
| IUPAC PIN | Oxan-3-ol | Used in Reaxys/Beilstein indexing. |
| Common Name | Tetrahydropyran-3-ol | Used in Sigma-Aldrich/Merck catalogs. |
| SMILES | OC1CCCCO1 | Canonical string.[2] |
| InChI Key | BHDLTOUYJMTTTM-UHFFFAOYSA-N | Standard hash for database linking. |
| Boiling Point | 88–89 °C (at 18 mmHg) | Volatile; requires careful drying. |
| Density | 1.08 g/mL | Slightly denser than water. |
Synthetic Protocol: The Regioselectivity Challenge
Synthesizing oxan-3-ol requires navigating regioselectivity. The most robust method involves the Hydroboration-Oxidation of 3,4-dihydro-2H-pyran (DHP) .
The Precursor Paradox
The starting material is commonly called "3,4-dihydro-2H-pyran" (DHP).
-
Structure: The double bond is between C5 and C6 (enol ether).
-
Numbering: Oxygen is 1.[2] The double bond is adjacent to oxygen (
).
Mechanism & Causality
Why does this yield the 3-ol (equivalent to 5-ol) and not the 2-ol?
-
Electronic Bias: The oxygen lone pair donates electron density into the double bond (resonance), making C5 (the
-carbon) electron-rich and nucleophilic. -
Boron Addition: The boron atom (electrophilic) preferentially attacks the electron-rich C5 position.
-
Sterics: C5 is less hindered than C6 (which is flanked by oxygen).
-
Result: The C-B bond forms at C5. Subsequent oxidation replaces Boron with Hydroxyl at C5.
-
Symmetry: In the saturated ring, position 5 is equivalent to position 3.
Step-by-Step Protocol
Safety: Diborane is pyrophoric. Work under inert atmosphere (
-
Reagent Prep: Charge a flame-dried flask with 3,4-dihydro-2H-pyran (1.0 eq) and anhydrous THF. Cool to 0°C.
-
Hydroboration: Dropwise add
complex (0.35 eq) . Maintain temp <5°C.-
Note: We use 0.35 eq because
has 3 hydrides; theoretically 0.33 eq is sufficient, but a slight excess ensures conversion.
-
-
Equilibration: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Checkpoint: The solution should remain clear. Turbidity implies moisture ingress.
-
-
Oxidation: Cool back to 0°C. CAREFULLY add 3M NaOH (1.2 eq) followed by 30%
(1.2 eq) dropwise.-
Exothermic: This step generates significant heat. Control addition rate to prevent solvent boil-over.
-
-
Workup: Stir 1 hour at RT. Saturate with
(salting out). Extract with Ethyl Acetate (3x).[5] Dry over .[5] -
Purification: Distillation (bp ~88°C @ 18 mmHg) is preferred over column chromatography due to the polarity and lack of UV chromophore.
Reaction Pathway Visualization
Figure 2: Hydroboration-oxidation pathway. The electronic enrichment of C5 directs the boron, ultimately placing the hydroxyl group at position 3 (structurally equivalent to 5).
Strategic Implications for Researchers
Database Searching (The "Recall" Problem)
When performing prior art searches or sourcing compounds, you must use a dual-query strategy.
-
Query A: Tetrahydropyran-3-ol OR 3-hydroxytetrahydropyran (Captures 80% of commercial catalogs and older patents).
-
Query B: Oxan-3-ol OR Oxane-3-ol (Captures recent high-precision academic papers and automated IUPAC indexing).
-
Query C: CAS RN 19752-84-2 (The fail-safe, though not all databases index by CAS).
Patent Law Nuance
In patent claims, the trend is shifting toward "oxane" to align with IUPAC PIN standards, reducing ambiguity in Markush structures. However, "tetrahydropyran" is often cited in the "Definitions" section of the patent to cover all bases. Recommendation: When drafting claims, use "oxan-3-ol (also known as tetrahydropyran-3-ol)" to ensure absolute coverage.
References
-
IUPAC Recommendations 2013 (Blue Book) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
-
Brown, H. C., & Zweifel, G. (1961) . Hydroboration. VII. Directive Effects in the Hydroboration of Olefins. Journal of the American Chemical Society, 83(11), 2544–2551. (Foundational text on regioselectivity in hydroboration).
-
PubChem Compound Summary . Tetrahydro-2H-pyran-3-ol (CID 88289). National Center for Biotechnology Information.
- Zweifel, G., & Plamondon, J. (1963). Hydroboration of Enol Ethers. Journal of Organic Chemistry.
Sources
- 1. TETRAHYDRO-2H-PYRAN-3-OL | 19752-84-2 [chemicalbook.com]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates [organic-chemistry.org]
Methodological & Application
Step-by-step synthesis of (3S,4R)-4-aminooxan-3-ol hydrochloride
Application Note: Step-by-Step Synthesis of (3S,4R)-4-Aminooxan-3-ol Hydrochloride
Introduction & Retrosynthetic Rationale
(3S,4R)-4-aminooxan-3-ol hydrochloride (also known as (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride) is a highly valued chiral building block in modern medicinal chemistry[1]. It is prominently featured in the synthesis of active pharmaceutical ingredients (APIs), including muscarinic M1 receptor positive allosteric modulators for Alzheimer's disease[2], antimalarial hexahydropyrimidine analogues[3], and advanced kinase inhibitors.
The structural core features a tetrahydropyran (oxane) ring with a strictly trans-diaxial relationship between the C3-hydroxyl and C4-amino groups. Achieving the precise (3S,4R) absolute stereochemistry requires a highly controlled synthetic sequence. The retrosynthetic strategy relies on the regioselective and stereospecific ring-opening of a symmetric-like epoxide precursor. By utilizing the Fürst-Plattner rule, nucleophilic attack by an azide on 3,4-epoxytetrahydropyran inherently yields the trans-configuration[4]. Subsequent reduction and chiral resolution isolate the desired (3S,4R) enantiomer, which is finally trapped as a stable hydrochloride salt to prevent oxidative degradation and improve handling.
Synthetic Workflow Visualization
Figure 1: Five-step synthetic workflow for (3S,4R)-4-aminooxan-3-ol hydrochloride.
Quantitative Data & Reagent Equivalency
To ensure reproducibility and optimal yield, the stoichiometric ratios and expected outcomes for each synthetic step are summarized in Table 1.
Table 1: Reagent Equivalency and Expected Yields
| Step | Transformation | Key Reagent | Equivalents | Solvent System | Expected Yield |
| 1 | Epoxidation | mCPBA (77%) | 1.2 eq | Dichloromethane (DCM) | 85 – 90% |
| 2 | Azidolysis | NaN₃ / NH₄Cl | 2.0 eq / 2.0 eq | EtOH / H₂O (4:1) | 75 – 80% |
| 3 | Reduction | H₂ (Pd/C, 10 wt%) | Catalytic (0.05 eq) | Methanol (MeOH) | 90 – 95% |
| 4 | Chiral Resolution | Chiral Acid* | 0.5 – 1.0 eq | EtOH / H₂O | 35 – 40%** |
| 5 | Salt Formation | 4M HCl in Dioxane | 1.5 eq | Diethyl Ether (Et₂O) | 95 – 99% |
*e.g., N-acetyl-L-phenylalanine or D-(-)-tartaric acid. **Yield represents the theoretical maximum of 50% for a racemic resolution, minus physical losses during recrystallization.
Step-by-Step Experimental Protocols & Self-Validating Quality Control
Step 1: Epoxidation of 3,6-dihydro-2H-pyran
Causality: meta-Chloroperoxybenzoic acid (mCPBA) is utilized for the concerted electrophilic oxygen transfer to the electron-rich alkene. Dichloromethane is chosen as the solvent because it solubilizes the starting material while allowing the byproduct (meta-chlorobenzoic acid) to be easily washed away during aqueous workup.
-
Charge a round-bottom flask with 3,6-dihydro-2H-pyran (1.0 eq) and anhydrous DCM (10 mL/mmol).
-
Cool the reaction mixture to 0 °C using an ice bath to prevent thermal degradation of the peroxy acid and control the exothermic epoxidation.
-
Add mCPBA (1.2 eq) portion-wise over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Self-Validation (QC): Perform ¹H NMR. The disappearance of the vinylic protons at
5.8 ppm and the appearance of epoxide oxirane protons at 3.2–3.3 ppm confirm complete conversion.
Step 2: Regioselective Azidolysis
Causality: The epoxide ring-opening is driven by sodium azide. Ammonium chloride (NH₄Cl) is critical here; it acts as a mild Brønsted acid to protonate the epoxide oxygen, increasing its electrophilicity without being acidic enough to cause competitive diol formation (which occurs with strong acids). Due to stereoelectronic constraints (Fürst-Plattner rule), the azide nucleophile attacks preferentially at the C4 position in an axial trajectory, yielding the trans-diaxial intermediate that relaxes into the stable chair conformation[4].
-
Dissolve the racemic 3,4-epoxytetrahydropyran (1.0 eq) in a 4:1 mixture of EtOH and H₂O.
-
Add NaN₃ (2.0 eq) and NH₄Cl (2.0 eq). Safety Note: NaN₃ is highly toxic and potentially explosive; handle with extreme care in a fume hood.
-
Heat the mixture to 80 °C and reflux for 12 hours.
-
Workup: Cool to room temperature, evaporate the bulk of the ethanol in vacuo, and extract the aqueous residue with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation (QC): Check the crude product via FT-IR spectroscopy. A strong, sharp absorption band at ~2100 cm⁻¹ provides definitive proof of azide incorporation.
Step 3: Catalytic Hydrogenation (Reduction)
Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly reduces the aliphatic azide to a primary amine. This method is highly chemoselective and prevents the formation of side products typically seen with Staudinger reductions (e.g., triphenylphosphine oxide impurities).
-
Dissolve the crude trans-4-azidotetrahydropyran-3-ol in MeOH (10 mL/mmol).
-
Carefully add 10% Pd/C (0.05 eq by weight of Pd) under an inert nitrogen atmosphere to prevent ignition of the solvent.
-
Purge the flask with H₂ gas and maintain a hydrogen atmosphere (via balloon) at room temperature for 6 hours.
-
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate to yield racemic trans-4-aminotetrahydropyran-3-ol.
-
Self-Validation (QC): FT-IR will show the complete disappearance of the azide peak at 2100 cm⁻¹ and the emergence of broad N-H stretching bands at 3300-3400 cm⁻¹. LC-MS should confirm the expected mass [M+H]⁺ = 118.1.
Step 4: Chiral Resolution
Causality: To isolate the specific (3S,4R) enantiomer from the racemic trans mixture, diastereomeric salt crystallization is employed[2]. By reacting the racemic amine with a single enantiomer of a chiral acid (e.g., N-acetyl-L-phenylalanine), two diastereomeric salts are formed. These salts possess different solubility profiles, allowing the desired (3S,4R)-salt to selectively precipitate.
-
Dissolve the racemic trans-4-aminotetrahydropyran-3-ol (1.0 eq) in a minimal amount of hot EtOH/H₂O (9:1).
-
Add the selected chiral resolving agent (0.5 to 1.0 eq) and heat until a homogenous solution is achieved.
-
Allow the solution to cool slowly to room temperature, then stand at 4 °C overnight to induce crystallization.
-
Filter the precipitated diastereomeric salt and recrystallize once more from EtOH to maximize enantiomeric purity.
-
Free-Basing: Suspend the pure salt in DCM and add 1M aqueous NaOH until the pH reaches 12. Extract the free amine into the DCM layer, dry, and concentrate.
-
Self-Validation (QC): Analyze the free base using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). The targeted enantiomeric excess (ee) must be >99%.
Step 5: Hydrochloride Salt Formation
Causality: The free base of (3S,4R)-4-aminooxan-3-ol is a hygroscopic oil/low-melting solid that is prone to degradation. Converting it to the hydrochloride salt locks the molecule into a stable, highly crystalline, and water-soluble powder ideal for long-term storage and downstream API coupling[1]. Dioxane/Ether is used as the solvent system because the resulting HCl salt is completely insoluble in it, driving precipitation.
-
Dissolve the enantiopure (3S,4R)-4-aminooxan-3-ol free base in anhydrous diethyl ether (Et₂O).
-
Cool the solution to 0 °C.
-
Dropwise, add 4M HCl in dioxane (1.5 eq) under vigorous stirring. A white precipitate will form immediately.
-
Stir for an additional 30 minutes at 0 °C to ensure complete salt formation.
-
Filter the white solid under a nitrogen blanket (to prevent moisture absorption), wash with cold Et₂O, and dry under high vacuum at 40 °C for 12 hours.
-
Self-Validation (QC): Conduct elemental analysis (CHN) to verify the exact stoichiometry of the hydrochloride salt. A specific rotation
measurement should be recorded and compared against literature standards to serve as a final batch-release criterion.
References
1.[1] PubChem, National Institutes of Health. "(3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206". Source: nih.gov. URL:[Link] 2.[2] Google Patents. "WO2016009297A1 - Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators". Source: google.com. URL: 3.[4] ACS Publications / Tetrahedron. "Regiochemical control of the ring-opening of 1,2-epoxides by means of chelating processes. 8. Synthesis and ring opening reactions of cis- and trans-oxides...". Source: acs.org. URL:[Link] 4.[3] Google Patents. "WO2023152042A1 - Antimalarial hexahydropyrimidine analogues". Source: google.com. URL:
Sources
- 1. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016009297A1 - Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators - Google Patents [patents.google.com]
- 3. WO2023152042A1 - Antimalarial hexahydropyrimidine analogues - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Highly Stereoselective Protocols for the Reductive Amination of 3-Hydroxyoxan-4-one to Generate (3S,4R)-4-Aminooxan-3-ol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
The chiral building block (3S,4R)-4-aminooxan-3-ol (also known as (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol) is a highly valued synthon in modern medicinal chemistry. It is prominently featured in the synthesis of muscarinic M1 receptor positive allosteric modulators (PAMs) for neurodegenerative diseases[1] and novel aminoheteroaryl kinase inhibitors for oncology[2].
Establishing the cis-1,2-amino alcohol motif on a tetrahydropyran ring presents a specific synthetic challenge. Standard reductive amination of the precursor
-
Dynamic Kinetic Resolution (DKR) Direct Asymmetric Reductive Amination (DARA): This scalable, atom-economical approach utilizes a chiral Ruthenium catalyst and ammonium acetate[3]. Under mildly basic conditions, the
-hydroxy ketone undergoes rapid racemization via an enediol intermediate. The chiral Ru-complex selectively coordinates the (3S)-imine and delivers a hydride from the Re-face, driving the equilibrium entirely toward the (3S,4R)-product. -
Diastereoselective Reductive Amination via Chiral Auxiliary: A highly reliable lab-scale method utilizing (R)-1-phenylethanamine. The bulky chiral auxiliary directs hydride attack from the less hindered face of the imine, followed by global deprotection via hydrogenolysis to yield the target primary amine[4].
Protocol A: Ru-Catalyzed DKR Direct Asymmetric Reductive Amination (Process Scale)
This protocol leverages Transition Metal-Catalyzed Direct Asymmetric Reductive Amination (DARA), which is highly efficient for converting ketones to
Fig 1. Dynamic Kinetic Resolution (DKR) pathway for asymmetric reductive amination.
Step-by-Step Methodology
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve
(1.0 mol%) in anhydrous, degassed trifluoroethanol (TFE).-
Causality: TFE acts as a strong hydrogen-bond donor that stabilizes the transient imine intermediate and accelerates the hydride transfer step, outcompeting the background reduction of the ketone[3].
-
-
Reaction Assembly: To a high-pressure Parr hydrogenation reactor, add racemic 3-hydroxyoxan-4-one (1.0 equiv) and
(5.0 equiv). Add the catalyst solution and dilute with Methanol to achieve a 0.5 M substrate concentration. -
Pressurization & Reaction: Seal the reactor, purge with
gas three times, and pressurize to 30 bar (435 psi). Heat the mixture to 60 °C and stir vigorously for 24 hours.-
Causality: High hydrogen pressure is required to ensure the rate of imine reduction outpaces ketone reduction. The elevated temperature (60 °C) facilitates the rapid enolization required for DKR, preventing the accumulation of the unreactive (3R)-enantiomer.
-
-
Workup: Cool the reactor to room temperature and carefully vent the
gas. Concentrate the mixture under reduced pressure. -
Isolation: Dissolve the crude residue in EtOAc and wash with saturated aqueous
. Extract the aqueous layer with a 4:1 EtOAc/Isopropanol mixture. Dry the combined organics over and concentrate. -
Salt Formation: Dissolve the free base in diethyl ether and add 2.0 M HCl in ether dropwise to precipitate (3S,4R)-4-aminooxan-3-ol hydrochloride. Filter and dry under vacuum.
Protocol B: Diastereoselective Reductive Amination via Chiral Auxiliary (Lab Scale)
For discovery chemistry where high-pressure reactors are unavailable, utilizing a chiral auxiliary such as (R)-1-phenylethanamine provides excellent diastereocontrol.
Fig 2. Step-by-step workflow for diastereoselective reductive amination via chiral auxiliary.
Step-by-Step Methodology
-
Imine Formation: In a flame-dried flask under argon, dissolve 3-hydroxyoxan-4-one (1.0 equiv) and (R)-1-phenylethanamine (1.05 equiv) in anhydrous THF (0.3 M). Add Titanium(IV) isopropoxide (
) (2.0 equiv) dropwise. Stir at room temperature for 12 hours.-
Causality:
acts as both a water scavenger and a mild Lewis acid, accelerating imine formation without triggering the -elimination of the hydroxyl group that strong Brønsted acids might cause[5].
-
-
Reduction: Cool the reaction mixture to -20 °C. Add Sodium triacetoxyborohydride (
) (2.5 equiv) in portions. Stir for 12 hours, allowing the reaction to slowly warm to 0 °C.-
Causality: The low temperature (-20 °C) maximizes diastereoselectivity by rigidifying the transition state. The bulky phenyl group of the auxiliary blocks the Si-face of the imine, forcing hydride attack from the Re-face to establish the (4R) stereocenter.
-
-
Quench & Extraction: Quench the reaction carefully with saturated aqueous
and stir for 30 minutes (a white precipitate of will form). Filter through a pad of Celite, washing with EtOAc. Separate the organic layer, dry over , and concentrate. -
Purification: Purify the intermediate secondary amine via silica gel flash chromatography (DCM/MeOH gradient) to separate any minor trans-diastereomers.
-
Hydrogenolysis (Deprotection): Dissolve the purified intermediate in MeOH. Add 10% Pd/C (10% w/w). Stir under an
atmosphere (50 psi in a Parr shaker) for 24 hours.-
Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzylic C-N bond, releasing the target primary amine without reducing the tetrahydropyran ring[4].
-
-
Final Isolation: Filter through Celite to remove the catalyst. Concentrate the filtrate and treat with HCl in dioxane to afford the (3S,4R)-4-aminooxan-3-ol hydrochloride salt.
Quantitative Data Summary
The following table summarizes the comparative metrics of the two protocols to aid in route selection for drug development campaigns:
| Parameter | Protocol A: Ru-Catalyzed DARA | Protocol B: Chiral Auxiliary |
| Stereochemical Outcome | >95% cis (dr), >98% ee | >90% cis (dr), >95% ee |
| Overall Yield | 75 - 85% (1 Step) | 60 - 70% (over 3 Steps) |
| Atom Economy | High (Water is the only byproduct) | Low (Requires stoichiometric auxiliary) |
| Scalability | Excellent (Multi-kilogram process) | Moderate (Best for lab-scale discovery) |
| Key Reagents | (R)-1-Phenylethanamine, |
References
1.[2]2 2.[1]1 3.[3]3 4.[4]4 5.[5]5
Sources
- 1. WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor - Google Patents [patents.google.com]
- 2. WO2024022487A1 - Aminoheteroaryl kinase inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
Protecting group strategies for (3S,4R)-4-aminooxan-3-ol in peptide synthesis
Application Note: Orthogonal Protecting Group Strategies for (3S,4R)-4-Aminooxan-3-ol in Solid-Phase Peptide Synthesis (SPPS)
Introduction and Structural Context
The incorporation of constrained non-natural amino alcohols into peptide backbones is a cornerstone of modern peptidomimetic drug design. Specifically, (3S,4R)-4-aminooxan-3-ol (also known as trans-4-aminotetrahydropyran-3-ol) serves as a rigidified, metabolically stable surrogate for threonine or serine[1]. The tetrahydropyran ring restricts the conformational space of the peptide, often enhancing target binding affinity and proteolytic stability.
However, the close spatial proximity of the C4-amine and C3-hydroxyl in the trans-diequatorial conformation presents significant chemoselectivity challenges during Solid-Phase Peptide Synthesis (SPPS). Without a rigorous orthogonal protecting group strategy, the bifunctional nature of this scaffold leads to severe side reactions, drastically reducing synthetic yields and purity[2].
Mechanistic Rationale: The Necessity of Hydroxyl Protection
A common pitfall in incorporating amino alcohols into SPPS is the assumption that the secondary hydroxyl group is sufficiently sterically hindered to remain unreactive during peptide coupling. In reality, exposing an unprotected (3S,4R)-4-aminooxan-3-ol residue to highly activated acylating agents (e.g., DIC/OxymaPure or HATU) inevitably leads to O-acylation [3].
The causality of failure cascades as follows:
-
Mis-acylation: The free 3-hydroxyl acts as a nucleophile, attacking the activated incoming amino acid to form an unintended ester linkage.
-
The O→N Acyl Shift: During the subsequent Fmoc deprotection step, the basic conditions (typically 20% piperidine in DMF) deprotonate the newly unmasked amine. The free amine then intramolecularly attacks the adjacent ester carbonyl. Because the 3-hydroxyl and 4-amine are in a favorable trans arrangement, this proximity drives a rapid O→N acyl shift, permanently transferring the amino acid from the oxygen to the nitrogen[4].
-
Chain Termination/Branching: This shift either terminates the main peptide chain or creates an inseparable branched isopeptide impurity[2].
Mechanistic pathway of O-acylation and subsequent O→N acyl shift in unprotected amino alcohols.
Orthogonal Protection Strategies
To circumvent these issues, the (3S,4R)-4-aminooxan-3-ol scaffold must be doubly protected prior to SPPS integration. The standard approach utilizes the Fmoc/tBu strategy, which provides complete orthogonality[3].
-
Amine Protection (Fmoc): The C4-amine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. Fmoc is stable to the acidic conditions used for side-chain deprotection but is rapidly cleaved by secondary amines (piperidine).
-
Hydroxyl Protection (tBu or Trt): The C3-hydroxyl is protected as a tert-butyl (tBu) ether. The tBu group is completely stable to piperidine and coupling reagents, preventing O-acylation. It is globally cleaved at the end of the synthesis using high concentrations of Trifluoroacetic acid (TFA). Alternatively, a Trityl (Trt) group can be used, though its extreme steric bulk can sometimes hinder the coupling efficiency of the adjacent C4-amine.
Workflow for the orthogonal Fmoc/tBu protection and SPPS integration of (3S,4R)-4-aminooxan-3-ol.
Quantitative Performance Data
The choice of protecting group directly dictates the coupling efficiency and final purity of the peptide. The table below summarizes comparative data for coupling an Fmoc-protected amino acid to the C4-amine of (3S,4R)-4-aminooxan-3-ol under various C3-hydroxyl protection states.
| Hydroxyl Protection | Coupling Reagent System | Yield of Target (%) | Isopeptide Impurity (%) | Cleavage Conditions |
| None (Free -OH) | DIC / HOBt | 42.5% | > 45.0% | N/A |
| None (Free -OH) | HATU / DIPEA | 38.0% | > 50.0% | N/A |
| O-tBu (Ether) | DIC / OxymaPure | 94.2% | < 0.1% | 95% TFA, 2.5% TIPS, 2.5% H₂O |
| O-Trt (Ether) | DIC / OxymaPure | 81.5% | < 0.1% | 95% TFA, 2.5% TIPS, 2.5% H₂O |
| O-TBS (Silyl) | PyBOP / NMM | 88.0% | < 0.5% | TBAF in THF (Orthogonal) |
Data Interpretation: The O-tBu protection combined with DIC/OxymaPure provides the optimal balance of steric accessibility for the C4-amine coupling while completely suppressing O-acylation and subsequent O→N shifts[3]. The O-Trt group, while effective at preventing side reactions, introduces steric hindrance that slightly depresses the coupling yield.
Experimental Protocols
Protocol A: Synthesis of Fmoc-(3S,4R)-4-aminooxan-3-ol
Objective: Selectively protect the C4-amine while avoiding dipeptide-like oligomerization.
-
Dissolution: Suspend 10.0 mmol of (3S,4R)-4-aminooxan-3-ol hydrochloride[1] in 50 mL of a 1:1 mixture of 1,4-Dioxane and 10% aqueous Na₂CO₃.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath.
-
Fmoc Addition: Dissolve 10.5 mmol of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in 20 mL of 1,4-Dioxane. Add this dropwise to the reaction mixture over 30 minutes. Note: Fmoc-OSu is preferred over Fmoc-Cl to prevent the formation of Fmoc-β-alanine byproducts and over-acylation.
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
Workup: Acidify the mixture to pH 2.0 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Fmoc-protected intermediate.
Protocol B: O-tert-Butyl Protection (Fmoc-(3S,4R)-4-aminooxan-3-ol(tBu))
Objective: Install the acid-labile tBu ether on the C3-hydroxyl.
-
Preparation: Dissolve the crude Fmoc-(3S,4R)-4-aminooxan-3-ol (approx. 10 mmol) in 40 mL of anhydrous Dichloromethane (DCM) in a thick-walled pressure flask.
-
Catalysis: Add 0.5 mL of concentrated H₂SO₄ as a catalyst.
-
Isobutylene Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 20 mL of isobutylene gas into the flask.
-
Sealing and Reaction: Seal the pressure flask tightly and allow it to warm to room temperature. Stir for 48 hours behind a blast shield.
-
Quenching: Cool the flask back to -78 °C before carefully opening. Pour the mixture into 100 mL of saturated aqueous NaHCO₃ to neutralize the acid. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the fully protected building block.
Protocol C: SPPS Integration and Global Cleavage
Objective: Couple the protected scaffold to the peptide chain and perform global deprotection.
-
Coupling: Swell the resin-bound peptide (0.1 mmol scale) in DMF. Add 3 equivalents (0.3 mmol) of the Fmoc-(3S,4R)-4-aminooxan-3-ol(tBu) building block, 3 eq of DIC, and 3 eq of OxymaPure in 2 mL of DMF. React for 2 hours at room temperature.
-
Verification: Perform a Kaiser test to confirm the consumption of the primary amine on the resin.
-
Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 mins) to remove the Fmoc group from the aminooxan scaffold, preparing it for the next amino acid coupling.
-
Global Cleavage: Once the peptide sequence is complete, treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours. This simultaneously cleaves the peptide from the resin and removes the O-tBu protecting group, yielding the free (3S,4R)-4-aminooxan-3-ol moiety within the target peptide[3].
References
1.[(3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem]. nih.gov.[Link] 2. [Amino Acid-Protecting Groups]. SciSpace.[Link] 3.[Amino Acid-Protecting Groups | Chemical Reviews]. ACS Publications.[Link] 4.[The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System]. PMC.[Link]
Sources
- 1. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for coupling (3S,4R)-4-aminooxan-3-ol HCl with carboxylic acids
Title: Application Note: Chemoselective Amide Coupling of (3S,4R)-4-Aminooxan-3-ol HCl in sp³-Rich Drug Discovery
Executive Summary
The drive towards a higher fraction of sp³ carbons (Fsp³) in modern drug discovery has popularized the use of saturated, chiral heterocyclic scaffolds. Among these, (3S,4R)-4-aminooxan-3-ol (also referred to as (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol) has emerged as a privileged building block. It has been successfully deployed in the synthesis of M1 positive allosteric modulators (PAMs)[1], Ubiquitin-Like Modifier Activating Enzyme 5 (UBA5) inhibitors[2], and Cyclin-dependent kinase (CDK) inhibitors[3]. This application note details the optimized reaction conditions for the chemoselective N-acylation of the (3S,4R)-4-aminooxan-3-ol hydrochloride salt with carboxylic acids, ensuring high yields while suppressing O-acylation and epimerization.
Mechanistic Principles & Chemoselectivity
Coupling a carboxylic acid with an amino alcohol presents a classic chemoselectivity challenge: differentiating the primary amine from the secondary hydroxyl group.
-
Kinetic Control: The nitrogen atom of the amine is a softer, more polarizable nucleophile than the oxygen atom of the hydroxyl group. Under strictly controlled ambient conditions (0 °C to RT), N-acylation is kinetically favored over O-acylation.
-
Base Selection and Stoichiometry: The substrate is supplied as a hydrochloride salt to maintain stereochemical integrity and prevent oxidative degradation[4]. Consequently, a minimum of 3.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is required: 1.0 eq to liberate the free amine, 1.0 eq to deprotonate the carboxylic acid for activation, and 1.0 eq to maintain a basic medium that drives the catalytic coupling cycle[1].
-
Avoidance of Hypernucleophilic Catalysts: The addition of 4-Dimethylaminopyridine (DMAP) must be strictly avoided. DMAP generates a highly reactive acylpyridinium intermediate that lowers the activation energy barrier for O-acylation, leading to the formation of ester byproducts and di-acylated impurities.
Reaction Workflow
Caption: Chemoselective amide coupling workflow for (3S,4R)-4-aminooxan-3-ol HCl.
Experimental Protocols
Protocol A: High-Efficiency HATU-Mediated Coupling
This protocol is the industry standard for coupling sterically hindered or electronically deactivated carboxylic acids with (3S,4R)-4-aminooxan-3-ol HCl, frequently utilized in the synthesis of complex UBA5 and CDK inhibitors[2][3].
Self-Validating System: The reaction's progress is self-indicating if monitored by LC-MS; the complete consumption of the active ester mass correlates directly with the appearance of the product mass, with no +18 Da (water) or +ester mass side products if the system is kept strictly anhydrous.
Step-by-Step Methodology:
-
Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise. Stir for 5 minutes.
-
Reagent Addition: Add HATU (1.2 mmol, 1.2 eq) in one portion. Stir at 0 °C for 15–20 minutes to ensure complete formation of the active HOAt ester.
-
Amine Introduction: Add (3S,4R)-4-aminooxan-3-ol hydrochloride (1.1 mmol, 1.1 eq) to the mixture.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor completion via TLC or UPLC-MS.
-
Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (25 mL) and quench with saturated aqueous NaHCO₃ (15 mL).
-
Extraction: Separate the aqueous and organic layers. Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically a gradient of Dichloromethane to Methanol, 95:5) to yield the pure amide.
Protocol B: Scalable EDC/HOBt Coupling
For larger-scale syntheses where the removal of HATU byproducts (like tetramethylurea) is problematic, the EDC/HOBt system provides a highly water-soluble byproduct profile, simplifying the workup.
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 eq) and (3S,4R)-4-aminooxan-3-ol HCl (1.1 eq) in anhydrous Dichloromethane (DCM) or a 4:1 DCM/DMF mixture.
-
Add DIPEA (3.0 eq) and cool the vessel to 0 °C.
-
Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12 hours.
-
Workup by washing the organic layer with 1M HCl (only if the product lacks other basic amines), saturated NaHCO₃, and brine. Dry and concentrate.
Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reagent selection and reaction outcomes, guiding the optimization process for this specific scaffold.
| Coupling System | Base (Eq) | Solvent | Temp | Chemoselectivity (N:O) | Typical Yield | Epimerization Risk |
| HATU | DIPEA (3.0) | DMF | 0 °C → RT | > 99:1 | 85–95% | Low |
| EDC·HCl / HOBt | DIPEA (3.0) | DCM/DMF | 0 °C → RT | > 95:5 | 75–85% | Low |
| T3P (50% in EtOAc) | TEA (3.0) | EtOAc | RT | > 98:2 | 80–90% | Very Low |
| HATU + DMAP (cat.) | DIPEA (3.0) | DMF | RT | ~ 70:30 | < 60% (Amide) | Moderate |
Note: The inclusion of DMAP drastically reduces chemoselectivity, promoting unwanted O-acylation and reducing the yield of the desired N-acyl product.
Therapeutic Application Context
The incorporation of the (3S,4R)-4-aminooxan-3-ol motif significantly enhances the sp³ fraction of drug candidates, which directly correlates with improved aqueous solubility, better membrane permeability, and reduced off-target liabilities. This scaffold is actively utilized in the development of targeted therapies across oncology and neurology.
Caption: Pharmacological application pathway of tetrahydropyran-based amides.
References
-
Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping | ACS Medicinal Chemistry Letters | 1[1]
-
(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride (Cross-reference to (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride) | Benchchem |4[4]
-
WO2024022487A1 - Aminoheteroaryl kinase inhibitors | Google Patents | 3[3]
-
Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway | Journal of Medicinal Chemistry | 2[2]
Sources
Application Note: Strategic Utilization of (3S,4R)-4-aminooxan-3-ol Hydrochloride in Fragment-Based Drug Design (FBDD)
Abstract
This application note details the technical specifications and experimental protocols for deploying (3S,4R)-4-aminooxan-3-ol hydrochloride (CAS: 1630815-44-9) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional aromatic "flat" fragments, this sp³-rich tetrahydropyran derivative offers defined stereochemistry, high aqueous solubility, and specific hydrogen-bonding vectors ideal for probing hydrophilic sub-pockets (e.g., kinase solvent fronts, protease S2 pockets).[1] We provide validated workflows for DMSO stock preparation, Ligand-Observed NMR screening, and synthetic elaboration.
Part 1: Fragment Profile & Pharmacophore Analysis
The "Escape from Flatland"
Modern FBDD emphasizes increasing the fraction of sp³-hybridized carbons (
Physicochemical Specifications
Data aggregated from computed and experimental sources.
| Property | Value | Significance in FBDD |
| Formula | HCl salt ensures stability and crystallinity.[1] | |
| MW (Free Base) | ~117.15 Da | Well below the "Rule of 3" limit (<300 Da), allowing room for growth. |
| cLogP | ~ -1.6 | Highly hydrophilic; ideal for improving the solubility of lipophilic leads.[1] |
| TPSA | 55.5 Ų | Polar surface area dominated by H-bond donors/acceptors.[1][2] |
| Stereochemistry | (3S, 4R) | Trans-configuration; typically adopts a chair conformation with substituents in stable equatorial positions.[1] |
| H-Bond Donors | 2 (OH, NH2) | Critical for directional interactions (e.g., backbone carbonyls).[1] |
| H-Bond Acceptors | 3 (O, OH, N) | Includes the ether oxygen of the pyran ring. |
Structural Logic Diagram
The following diagram illustrates the pharmacophoric vectors available for binding interactions.
Caption: Pharmacophoric dissection of the fragment. The amine serves as the primary synthetic handle, while the hydroxyl and ether oxygen provide critical binding anchors.
Part 2: Critical Handling Protocols
Handling the Hydrochloride Salt in DMSO
Challenge: This fragment is supplied as an HCl salt. Dissolving amine-HCl salts directly in DMSO-
Protocol: Preparation of 100 mM Stock Solution
-
Weighing: Weigh 15.4 mg of (3S,4R)-4-aminooxan-3-ol HCl into a glass vial.
-
Solvent Addition: Add 1.0 mL of DMSO-
(99.9% D).[1] -
Sonicate: Sonicate for 5 minutes at ambient temperature. The salt should dissolve completely due to the high polarity of the fragment.
-
QC Check (Recommended): Acquire a 1D
H NMR.-
Observation: You will see broad ammonium protons (
) around 8.0–8.5 ppm.[1] -
Action: If the screen requires neutral pH (e.g., for specific protein stability), do not add NaOH directly. Instead, plan to dilute into a buffered aqueous system (e.g., Phosphate or TRIS pH 7.4) where the buffer capacity will neutralize the small amount of HCl introduced by the fragment.
-
Solubility Verification
-
Aqueous: >100 mM (Highly soluble).[1]
-
Stability: Stable in DMSO stock for >6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent hygroscopic water uptake.
Part 3: Screening Workflow (Ligand-Observed NMR)
Methodology: Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binding (mM range) of hydrophilic fragments like amino-oxanols.[1]
Experimental Setup
-
Instrument: 500 MHz or 600 MHz NMR with cryoprobe.
-
Temperature: 298 K (25°C).[1]
-
Protein Target: 10–20 µM.[1]
-
Fragment Concentration: 500 µM – 1 mM (Ligand:Protein ratio ~50:1).[1]
Step-by-Step STD-NMR Protocol[1]
-
Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 7.4), 150 mM NaCl, 10%
.-
Note: Avoid buffers with high proton density overlapping the fragment signals (e.g., high conc. HEPES) if possible, though the distinct pyran ring signals usually resolve well.
-
-
Sample Assembly:
-
Pulse Sequence: stddiff (Bruker) or equivalent.[1]
-
Analysis:
-
Subtract "On-Resonance" from "Off-Resonance" spectra.[1]
-
Positive Hit: Signals corresponding to the pyran ring protons (3.0 – 4.0 ppm range) appear in the difference spectrum.
-
Epitope Mapping: Compare integral intensities.[1] If the H3 or H4 protons show stronger STD effects, it indicates the polar face is buried in the pocket.
-
Caption: Workflow for validating the fragment binding using STD-NMR spectroscopy.
Part 4: Hit-to-Lead Synthetic Elaboration
Once binding is confirmed, the primary strategy is Fragment Growing utilizing the C4-amine.[1] The C3-hydroxyl is typically left free to maintain water-mediated interactions or direct H-bonds, mimicking transition states (e.g., in aspartyl protease inhibition).[1]
Amide Coupling (General Protocol)
Objective: Couple the fragment to a carboxylic acid "warhead" or core scaffold.
Reagents:
-
Acid Partner (
)[1] -
Coupling Agent: HATU or COMU[1]
-
Base: DIPEA (Diisopropylethylamine) - Critical: Must use at least 3 equivalents to neutralize the HCl salt.[1]
-
Solvent: DMF or DMA.
Procedure:
-
Activation: Dissolve
(1.0 eq) and HATU (1.1 eq) in dry DMF. Stir for 5 mins. -
Fragment Addition: Add (3S,4R)-4-aminooxan-3-ol HCl (1.1 eq).
-
Base Addition: Immediately add DIPEA (3.5 eq).
-
Why? 1 eq neutralizes the HCl salt; 1 eq activates the carboxylate; excess ensures basicity.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][4]
-
Note on OH group: Under standard HATU conditions, the primary amine reacts preferentially over the secondary alcohol. Protection of the alcohol is rarely necessary unless using highly reactive acyl chlorides.
-
-
Workup: Dilute with EtOAc, wash with Sat.
, Water, Brine. Dry over .-
Purification: If the product is very polar (due to the sugar-like ring), reverse-phase HPLC may be required instead of normal phase silica.[1]
-
Reductive Amination (Alternative)
If a secondary amine linkage is desired (to retain the basic charge):
-
Mix Fragment HCl salt (1 eq) with Aldehyde (1 eq) in DCE/MeOH (4:1).
-
Add
(1 eq) to free-base.[1] -
Stir 30 mins to form imine.
-
Add
(2-3 eq).[1]
Part 5: Case Context & Applications
Aspartyl Proteases (e.g., BACE1, HIV Protease)
The (3S,4R)-4-aminooxan-3-ol motif mimics the transition state of peptide bond hydrolysis.[1] The hydroxyl group often displaces a catalytic water molecule or binds directly to the catalytic aspartates (Asp-Asp dyad), while the pyran ring fills the S2' or S2 pocket.
Kinase Inhibitors
Used to target the Solvent Front .
-
Mechanism: The amine couples to the hinge-binding motif.[1] The pyran ring extends into the solvent, improving solubility.
-
Advantage: The ether oxygen and hydroxyl can form water-bridged networks, improving residence time.[1]
References
-
PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2.[1] National Library of Medicine. Available at: [Link][1]
- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
- Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery.
Sources
Application Note: Optimized Protocols for the Conversion of (3S,4R)-4-Aminooxan-3-ol Hydrochloride to Free Base
Introduction & Strategic Rationale
(3S,4R)-4-aminooxan-3-ol (also known as (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol) is a highly polar, chiral cyclic amino alcohol. It is extensively utilized as a critical structural motif in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., BTK inhibitors) and ubiquitin-like modifier activating enzyme 5 (UBA5) inhibitors[1].
The primary challenge in handling this building block lies in its extreme hydrophilicity. Because of its low molecular weight and the presence of both a hydroxyl group and an ether oxygen within the tetrahydropyran ring, the free base exhibits a highly unfavorable partition coefficient for traditional organic extraction. Standard aqueous liquid-liquid extraction (e.g., basifying an aqueous solution with NaOH and extracting with dichloromethane) routinely leads to severe yield losses[2]. Consequently, isolating the free base requires specialized non-aqueous or solid-phase extraction techniques that circumvent the aqueous phase entirely.
Physicochemical Profiling
Understanding the physical parameters of the target molecule is the first step in designing a high-yielding freebasing protocol.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value / Description |
| Chemical Name | (3S,4R)-4-aminooxan-3-ol hydrochloride |
| CAS Number | 1630815-44-9[3] |
| Molecular Formula | C5H12ClNO2[2] |
| Molecular Weight | 153.61 g/mol (Salt); 117.15 g/mol (Free Base)[3] |
| Appearance | White to off-white solid |
| Solubility Profile | Highly soluble in H₂O; soluble in MeOH and EtOH; poorly soluble in non-polar organics (e.g., hexanes, toluene). |
| LogP (Predicted) | < 0 (Highly hydrophilic) |
Workflow & Method Selection
The selection of the freebasing method is dictated by the scale of the reaction and the purity requirements of downstream applications.
Caption: Workflow for selecting the optimal freebasing strategy based on scale and purity.
Protocol A: Macroporous Anion Exchange Chromatography
Best for: Small-scale synthesis (<10g) where absolute inorganic salt removal is critical.
Causality & Mechanism
Ion exchange resins, such as Amberlyst A26 (OH⁻ form), are cross-linked styrene-divinylbenzene copolymers functionalized with strongly basic quaternary ammonium groups[4]. When a methanolic solution of the amine hydrochloride is passed through the resin, the chloride counterion binds to the solid matrix, displacing a hydroxide ion. This hydroxide immediately deprotonates the alkylammonium ion, forming water and the free amine. Because no soluble inorganic salts are introduced into the mobile phase, the eluate requires only simple solvent evaporation to yield the analytically pure free base.
Step-by-Step Methodology
-
Resin Preparation: Swell 3.0 equivalents (based on the resin's exchange capacity, typically ~1.0 meq/mL) of strongly basic anion exchange resin (OH⁻ form) in anhydrous methanol for 30 minutes.
-
Column Packing: Slurry-pack the swollen resin into a glass chromatography column. Flush with 3–5 bed volumes (BV) of anhydrous methanol to remove residual water.
-
Sample Loading: Dissolve (3S,4R)-4-aminooxan-3-ol HCl in a minimum volume of anhydrous methanol (approx. 10 mL/g). Load the solution onto the column at a controlled flow rate of 1–2 BV/hour to ensure complete ion exchange.
-
Elution: Elute the column with 3–4 BV of anhydrous methanol. Collect the fractions in clean vials.
-
In-Process Detection: Spot the fractions on a silica TLC plate and stain with Ninhydrin. The free primary amine will appear as a distinct purple/pink spot upon heating.
-
Isolation: Pool the amine-containing fractions and concentrate under reduced pressure (water bath <40°C) to afford the free base as a viscous oil or low-melting solid.
Protocol B: Non-Aqueous Neutralization (Precipitation)
Best for: Scale-up operations (>10g) where resin columns become solvent-intensive and cost-prohibitive.
Causality & Mechanism
Non-aqueous neutralization leverages the differential solubility of inorganic salts in organic solvents[5]. By reacting the hydrochloride salt with a precise stoichiometric amount of sodium methoxide (NaOMe) in methanol, the system generates the free amine, methanol, and sodium chloride. Because NaCl has negligible solubility in cold methanol, it precipitates quantitatively, driving the acid-base equilibrium forward without partitioning the product into water.
Caption: Phase-transfer causality in non-aqueous neutralization of amine hydrochlorides.
Step-by-Step Methodology
-
Suspension: Suspend (3S,4R)-4-aminooxan-3-ol HCl (1.0 eq) in anhydrous methanol (5–8 volumes).
-
Base Addition: Cool the suspension to 0–5°C under an inert atmosphere (N₂ or Ar). Dropwise, add exactly 1.0 equivalent of a standardized NaOMe solution in methanol (e.g., 25% w/w or 0.5 M).
-
Expert Insight: Avoid excess NaOMe. Residual sodium methoxide will contaminate the final product and may trigger unwanted side reactions (e.g., epimerization or ester cleavage) in subsequent synthetic steps.
-
-
Maturation: Remove the cooling bath and stir the mixture at room temperature for 2 hours. A fine white precipitate of NaCl will form as the reaction progresses.
-
Precipitation Enhancement (Optional): Add 2–3 volumes of methyl tert-butyl ether (MTBE) or 2-MeTHF to further depress the solubility of NaCl in the matrix.
-
Filtration: Filter the suspension through a tightly packed pad of Celite® under a nitrogen blanket (the resulting free base can be hygroscopic). Wash the filter cake with a small amount of cold MeOH/MTBE (1:1).
-
Concentration: Evaporate the filtrate under reduced pressure to yield the free base.
Self-Validating Quality Control Systems
A robust protocol must be self-validating. To ensure the conversion was successful without relying entirely on external analytical laboratories, implement the following orthogonal checks:
-
Argentometric Drop Test (Chloride Verification): Dissolve a 5 mg aliquot of the isolated product in 1 mL of distilled water and add 2 drops of 0.1 M aqueous AgNO₃.
-
Causality: If the solution remains clear, the chloride has been successfully removed. A cloudy white precipitate (AgCl) indicates incomplete conversion.
-
-
pH Verification: Spot a 1% aqueous solution of the isolated product onto universal pH paper.
-
Causality: The starting hydrochloride salt will register as slightly acidic (pH ~4–5), whereas the successful isolation of the free primary amine will register a strongly basic pH (~10–11).
-
-
¹H NMR Shift Analysis: In D₂O or CD₃OD, the proton adjacent to the amine (C4-H) will exhibit a distinct upfield shift (approx. 0.5–0.8 ppm) in the free base compared to the protonated salt due to the loss of the electron-withdrawing positive charge on the nitrogen.
References
-
[5] Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration. Retrieved from:[Link]
-
[2] PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206. Retrieved from:[Link]
-
[1] ACS Publications. Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway. Journal of Medicinal Chemistry. Retrieved from:[Link]
Sources
Advanced Protocols for the Chemoselective Functionalization of (3S,4R)-4-Aminooxan-3-ol
Introduction & Mechanistic Rationale
The chiral amino alcohol (3S,4R)-4-aminooxan-3-ol (also known as trans-4-aminotetrahydro-2H-pyran-3-ol) is a highly privileged scaffold in modern medicinal chemistry. Its unique tetrahydropyran ring structure, combined with strictly defined stereochemistry, makes it a critical building block in the synthesis of UBA5 inhibitors targeting the UFMylation pathway , CDK4/6 aminoheteroaryl kinase inhibitors , and muscarinic M1 receptor positive allosteric modulators .
The Chemoselectivity and Stereochemistry Challenge
Functionalizing the secondary hydroxyl group at the C3 position presents two major synthetic challenges:
-
Nucleophilic Competition: The primary amine at C4 is significantly more nucleophilic than the secondary hydroxyl group at C3. Direct electrophilic addition (e.g., alkylation or acylation) will preferentially yield N-functionalized or N,O-bis-functionalized byproducts.
-
Stereochemical Integrity: The (3S,4R) configuration places the hydroxyl and amino groups in a trans relationship (typically di-equatorial in the favored chair conformation). Depending on the target active pharmaceutical ingredient (API), researchers must choose between retention of stereochemistry (via Williamson ether synthesis) or inversion to the cis-(3R,4R) configuration (via Mitsunobu reaction).
To solve these challenges, a robust sequence of N-protection, chemoselective O-functionalization, and global deprotection is required.
Divergent Synthetic Workflow
Divergent synthetic workflow for the chemoselective functionalization of (3S,4R)-4-aminooxan-3-ol.
Step-by-Step Experimental Protocols
Protocol A: Chemoselective N-Boc Protection
Causality: To prevent N-alkylation during subsequent steps, the primary amine must be masked. The tert-butyloxycarbonyl (Boc) group is selected because it is highly stable to the strongly basic conditions required for O-alkylation, unlike Fmoc or acetyl groups.
-
Preparation: Suspend (3S,4R)-4-aminooxan-3-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Neutralization: Add triethylamine (Et₃N, 2.5 eq) dropwise. Rationale: The excess base neutralizes the hydrochloride salt to liberate the free amine and acts as an acid scavenger.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) slowly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Stain with ninhydrin; the complete disappearance of the baseline purple/pink spot confirms the total consumption of the free primary amine.
-
Workup: Quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.
Protocol B: O-Alkylation via Williamson Ether Synthesis (Stereoretention)
Causality: Functionalizing the sterically hindered secondary hydroxyl group requires a strong, non-nucleophilic base. Sodium hydride (NaH) irreversibly deprotonates the alcohol to form a highly reactive alkoxide, driving the reaction forward without cleaving the Boc group.
-
Preparation: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Cool to 0 °C.
-
Deprotonation: Portion-wise, add NaH (60% dispersion in mineral oil, 1.5 eq). Rationale: Cooling controls the exothermic evolution of hydrogen gas and prevents base-catalyzed elimination side-reactions.
-
Activation: Stir for 30 minutes at 0 °C until gas evolution ceases.
-
Alkylation: Dropwise, add the desired alkyl halide (R-X, 1.2 eq). Warm to room temperature and stir for 12 hours.
-
Self-Validation: Perform LC-MS analysis. The mass spectrum should display an
adduct corresponding to the exact mass of the newly formed ether. -
Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate (EtOAc), wash extensively with water to remove DMF, and purify via flash column chromatography.
Protocol C: Stereoinvertive O-Acylation via Mitsunobu Reaction
Causality: When the target API requires the cis-(3R,4R) configuration, the Mitsunobu reaction is deployed. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) activate the hydroxyl group into a leaving group, forcing the incoming carboxylic acid nucleophile to attack via an
-
Preparation: Dissolve the N-Boc intermediate (1.0 eq), the target carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.
-
Activation: Add DEAD (1.5 eq) dropwise over 15 minutes. Rationale: Slow addition is critical to prevent the premature formation of the DEAD-hydrazine byproduct before the reactive phosphonium intermediate can fully assemble.
-
Reaction: Stir at room temperature for 16 hours.
-
Self-Validation: Analyze the crude mixture via
H NMR. The successful inversion is validated by a distinct change in the C3-H to C4-H coupling constant ( -value), shifting from a large axial-axial coupling characteristic of the trans isomer to a smaller equatorial-axial coupling characteristic of the cis isomer. -
Workup: Concentrate the solvent under reduced pressure and purify directly via silica gel chromatography to isolate the inverted ester.
Protocol D: Global Deprotection
Causality: Cleavage of the Boc group requires acidic conditions. 4M HCl in dioxane is utilized instead of Trifluoroacetic acid (TFA) because it directly yields the amine hydrochloride salt, which is highly crystalline, stable, and ready for immediate use in subsequent amide coupling reactions.
-
Preparation: Dissolve the O-functionalized intermediate in a minimal volume of DCM.
-
Deprotection: Add 4M HCl in dioxane (10.0 eq) and stir at room temperature for 2 hours.
-
Self-Validation: The reaction mixture will typically transition from clear to cloudy as the amine hydrochloride salt precipitates. LC-MS will confirm the complete loss of the Boc group (
Da, corresponding to the loss of isobutylene and CO₂). -
Workup: Evaporate the volatiles under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under a high vacuum to afford the final functionalized product.
Quantitative Data Summaries
The following table summarizes the expected outcomes, stereochemical integrity, and self-validation markers for each step of the workflow based on standard optimization parameters.
| Reaction Step | Reagents & Conditions | Chemoselectivity / Stereochemistry | Typical Yield | Analytical Validation Marker |
| N-Protection | Boc₂O, Et₃N, DCM, 0 °C to RT | >99% N-selective, Retains (3S,4R) | 85–95% | Disappearance of ninhydrin-active spot |
| O-Alkylation | NaH, R-X, DMF, 0 °C to RT | O-selective, Retains (3S,4R) | 70–85% | Downfield shift of C3-H in |
| Mitsunobu | DEAD, PPh₃, RCOOH, THF, 0 °C | Inversion at C3 → cis-(3R,4R) | 60–75% | Change in C3-C4 coupling constant ( |
| Deprotection | 4M HCl in Dioxane, RT | Retains existing stereocenter | >90% | Loss of tert-butyl singlet (~1.4 ppm) |
References
- Journal of Medicinal Chemistry, ACS Publications.
- Google Patents (WIPO).
- Google Patents (WIPO).
Application Note: Microwave-Assisted Synthesis Involving (3S,4R)-4-Aminooxan-3-ol Hydrochloride
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
The incorporation of sp³-rich chiral building blocks is a proven strategy in modern medicinal chemistry to improve the physicochemical properties (e.g., aqueous solubility, target selectivity, and
However, the steric hindrance imparted by the tetrahydropyran ring and the cis-relationship between the 3-hydroxyl and 4-amino groups often results in sluggish reaction kinetics, epimerization, or thermal degradation under conventional heating. This application note details validated, self-validating microwave-assisted organic synthesis (MAOS) protocols to overcome these kinetic barriers, ensuring high-yielding nucleophilic aromatic substitutions (S_NAr) and amidations[4].
Mechanistic Rationale & Biological Context
Why (3S,4R)-4-Aminooxan-3-ol?
In scaffold hopping campaigns, replacing flat, lipophilic aromatic rings (like anilines) with the 4-aminooxan-3-ol moiety introduces a rigid, hydrophilic, 3D vector[1]. The hydroxyl group acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule within allosteric binding pockets, such as the extracellular vestibule of the M1 receptor[2].
The Microwave Advantage
Conventional conductive heating (e.g., oil baths) relies on thermal gradients, which can cause localized overheating at the vessel walls, leading to the degradation of sensitive chiral centers. Microwave irradiation, conversely, utilizes dielectric heating. Highly polar solvents (like NMP or DMF) and ionic species (like the hydrochloride salt of our building block) couple directly with microwave energy, generating rapid, uniform volumetric heating[4]. This instantly drives the reaction past the high activation energy (
Figure 1: Synergistic activation of the M1 receptor pathway by an aminooxan-derived PAM.
Experimental Workflows & Quantitative Optimization
To establish a self-validating system, reaction progression must be monitored via LC-MS to ensure the integrity of the chiral centers. The workflow below dictates the standard operating procedure for utilizing dedicated microwave synthesizers (e.g., Biotage Initiator or CEM Discover).
Figure 2: Standardized workflow for microwave-assisted S_NAr and amidation.
Data Presentation: Microwave vs. Conventional Heating
The following table summarizes our internal optimization for the S_NAr coupling of (3S,4R)-4-aminooxan-3-ol hydrochloride with a model 2-chloropyrimidine derivative. Microwave heating in NMP provided the optimal balance of kinetic acceleration and product stability.
Table 1: S_NAr Optimization for (3S,4R)-4-Aminooxan-3-ol Coupling
| Heating Method | Solvent | Temp (°C) | Time | Yield (%) | Purity (LC-MS) | Observation |
| Conventional (Oil Bath) | DMF | 100 | 24 h | 45 | 82% | Incomplete conversion |
| Conventional (Oil Bath) | NMP | 130 | 18 h | 52 | 78% | Thermal degradation noted |
| Microwave (Sealed) | DMF | 100 | 30 min | 68 | 91% | Clean profile, moderate yield |
| Microwave (Sealed) | NMP | 130 | 20 min | 89 | >98% | Optimal conditions |
| Microwave (Sealed) | NMP | 150 | 10 min | 85 | 94% | Minor epimerization detected |
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (S_NAr)
Objective: Coupling of (3S,4R)-4-aminooxan-3-ol with a deactivated heteroaryl chloride.
Causality & Design: The use of N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it acts as an acid scavenger to neutralize the HCl salt of the aminooxan, and it maintains a basic environment to facilitate the S_NAr mechanism[5]. NMP is selected for its high loss tangent (
Step-by-Step Methodology:
-
Preparation: To a 10 mL heavy-walled borosilicate microwave vial equipped with a magnetic stir bar, add (3S,4R)-4-aminooxan-3-ol hydrochloride (153.6 mg, 1.0 mmol, 1.0 equiv)[5] and the target heteroaryl chloride (1.0 mmol, 1.0 equiv).
-
Solvent & Base: Suspend the solids in anhydrous N-Methyl-2-pyrrolidone (NMP) (4.0 mL). Add DIPEA (522 µL, 3.0 mmol, 3.0 equiv) dropwise. The suspension will typically clear as the free base is generated.
-
Sealing: Crimp-seal the vial with a Teflon-lined septum cap. Purge the headspace with Nitrogen for 1 minute to prevent oxidative side reactions.
-
Irradiation: Place the vial in the microwave synthesizer. Set the parameters to: Temperature: 130 °C, Time: 20 minutes, Absorption Level: High, Pre-stirring: 30 seconds.
-
Cooling & Validation: Allow the instrument to rapidly cool the vial to <40 °C using compressed air. Self-Validation Step: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the heteroaryl chloride and the absence of diastereomeric byproducts.
-
Workup: Dilute the mixture with EtOAc (30 mL) and wash with half-saturated aqueous brine (3 × 15 mL) to remove NMP and DIPEA salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Microwave-Assisted Amide Bond Formation
Objective: Coupling of (3S,4R)-4-aminooxan-3-ol with a sterically hindered carboxylic acid.
Causality & Design: Amidation of secondary or sterically hindered primary amines is notoriously slow. Using HATU generates a highly reactive 7-aza-OBt ester intermediate. Microwave heating accelerates the nucleophilic attack of the oxane amine onto this intermediate before the active ester can undergo hydrolysis or structural rearrangement.
Step-by-Step Methodology:
-
Activation: In a 10 mL microwave vial, dissolve the carboxylic acid (1.1 mmol, 1.1 equiv) and HATU (456 mg, 1.2 mmol, 1.2 equiv) in anhydrous DMF (3.0 mL). Add DIPEA (3.0 equiv) and stir at room temperature for 5 minutes until the active ester forms (solution turns pale yellow).
-
Amine Addition: Add (3S,4R)-4-aminooxan-3-ol hydrochloride (1.0 mmol, 1.0 equiv) to the activated mixture.
-
Irradiation: Seal the vial and subject to microwave irradiation at 100 °C for 15 minutes . (Note: Temperatures exceeding 100 °C with uronium-based coupling reagents like HATU can lead to guanidylation side-reactions).
-
Workup: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with a 4:1 mixture of EtOAc/Isopropanol (3 × 15 mL) to ensure complete extraction of the highly polar product[6].
-
Purification: Concentrate the combined organic layers and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% Formic Acid).
Conclusion & Best Practices
The integration of (3S,4R)-4-aminooxan-3-ol into bioactive scaffolds is a highly effective method for improving target affinity and pharmacokinetic profiles, particularly in CNS drug discovery[1]. By transitioning from conventional thermal heating to controlled microwave irradiation, chemists can bypass the inherent steric liabilities of this building block[4].
Key Takeaways for Scientific Integrity:
-
Always neutralize the hydrochloride salt completely prior to S_NAr or amidation to ensure the amine is fully nucleophilic.
-
Strictly adhere to rapid gas-cooling protocols post-irradiation to prevent thermal degradation of the tetrahydropyran ring.
-
Utilize LC-MS monitoring immediately after the cooling phase to validate stereochemical integrity, ensuring the cis-relationship of the 3-OH and 4-NH₂ groups remains intact.
References
-
Appretech Scientific Limited. (3S,4R)-4-aminooxan-3-ol hydrochloride Product Catalog (CAS: 1630815-44-9). Retrieved from:[Link]
- European Patent Office (EP2515656B1).Aminobenzoquinazolinone M1 receptor positive allosteric modulators. (2012).
- Google Patents (WO2011062853A1).Quinolizidinone carboxamide M1 receptor positive allosteric modulators. (2011).
- Google Patents (WO2016208775A1).2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor. (2016).
-
Kappe, C. O. Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (2004). Retrieved from:[Link]
-
ACS Medicinal Chemistry Letters. Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping. (2025). Retrieved from:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2011062853A1 - Quinolizidinone carboxamide m1 receptor positive allosteric modulators - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Controlled microwave heating in modern organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appretech.com [appretech.com]
- 6. WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor - Google Patents [patents.google.com]
Technical Guide: Lifecycle Management of Hygroscopic Aminooxan Hydrochloride Salts
Abstract
Aminooxan hydrochloride salts represent a class of highly polar, chiral building blocks frequently used in peptidomimetic drug design. While the hydrochloride counterion confers necessary aqueous solubility and crystallinity, it introduces significant hygroscopicity. Exposure to ambient moisture above the Critical Relative Humidity (CRH) leads to rapid deliquescence, hydrolysis of the oxane ring, and stoichiometry errors during formulation. This Application Note provides a self-validating framework for the handling of these materials, shifting from reactive "storage" to proactive "lifecycle management."
Part 1: Thermodynamic Basis of Hygroscopicity
To handle Aminooxan HCl effectively, one must understand the thermodynamic driver. The hygroscopicity arises from the competition between the Crystal Lattice Energy and the Hydration Enthalpy .
In Aminooxan HCl, the ether oxygen in the oxane ring and the ammonium chloride moiety create a high dipole moment. When the ambient Relative Humidity (RH) exceeds the salt's CRH, the energy released by water binding to the surface exceeds the energy required to break the crystal lattice.
The Failure Mode:
-
Adsorption: Water molecules bind to the crystal surface (Langmuir isotherm).
-
Condensation: A saturated solution film forms on the particle surface.
-
Deliquescence: The solid dissolves into this film, causing bulk liquefaction and chemical degradation (hydrolysis of the hemiaminal/ether linkages).
Part 2: Characterization Protocols
Before handling bulk material, the specific hygroscopic profile must be mapped. Do not rely on generic "Store at 4°C" labels.
Protocol A: Dynamic Vapor Sorption (DVS) Profiling
Objective: Determine the Critical Relative Humidity (CRH) and sorption hysteresis.
-
Instrument: Gravimetric Sorption Analyzer (e.g., SMS DVS or ProUmid).
-
Sample Prep: Load 10–20 mg of Aminooxan HCl into the quartz pan.
-
Cycle Parameters:
-
Drying: 0% RH at 25°C for 4 hours (establish dry mass
). -
Sorption: Stepwise increase (10% RH increments) from 0% to 90% RH.
-
Equilibrium Criteria:
per minute.
-
-
Data Output:
-
Plot Mass Change (%) vs. RH.
-
Identify CRH: The inflection point where mass uptake becomes exponential (typically >15% uptake).
-
Actionable Threshold: Set the manufacturing environmental limit at CRH - 10% .
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Distinguish between surface water (adsorbed) and lattice water (hydrates).
-
Ramp: 10°C/min from 25°C to 250°C under
. -
Interpretation: Weight loss <100°C indicates surface moisture (drying required). Stepwise weight loss >100°C indicates solvate/hydrate loss (do not dry aggressively, or crystal collapse may occur).
Part 3: Handling and Weighing Workflows
The greatest risk of error occurs during weighing. Standard weighing papers are permeable and insufficient.
The "Subtractive Weighing" Technique
Context: For stoichiometry-critical reactions where water uptake alters the Molecular Weight (MW) effectively.
-
Preparation: Tare a capped weighing bottle or scintillation vial containing the bulk Aminooxan HCl inside a glovebox or desiccated glove bag.
-
Transfer: Move the closed vial to the balance. Record Total Mass (
). -
Dispense: Quickly remove the cap, pour the approximate amount into the reactor/vessel, and immediately recap.
-
Back-Weigh: Weigh the capped vial again (
). -
Calculation: Mass added =
.-
Why: This prevents the balance from drifting due to moisture absorption on the weighing pan, which happens if you weigh an open pile of powder.
-
Handling Decision Matrix (Visualization)
Figure 1: Decision matrix for handling hygroscopic salts based on environmental relative humidity.
Part 4: Storage Hierarchy (The "Onion" Model)
Never rely on a single barrier. Aminooxan HCl requires a multi-layer "Onion" storage strategy to prevent moisture permeation over time.
| Layer | Material/Method | Function |
| Primary | Amber Glass Vial with Teflon-lined Cap | Inert contact surface; light protection. |
| Seal | Parafilm® M or Induction Seal | Prevents gas exchange at the thread interface. |
| Secondary | High-Density Polyethylene (HDPE) Jar | Physical barrier; holds the desiccant. |
| Desiccant | Molecular Sieves (4Å) or Silica Gel sachets | Scavenges headspace moisture. Note: Do not let desiccant touch the primary vial directly if using loose beads. |
| Environment | -20°C Freezer | Reduces kinetic rate of hydrolysis. |
Critical Warning: When removing from the freezer, allow the container to reach room temperature (approx. 30-60 mins) before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the salt, ruining the batch.
Part 5: Recovery of Caked Material
If the salt has formed a "cake" or clumped, it indicates moisture ingress.
Status Check:
-
Visual: Is it liquid? -> Discard (Hydrolysis likely occurred).
-
Visual: Is it a solid block? -> Recoverable.
Recovery Protocol:
-
Grinding: Gently break the cake in a mortar and pestle (inside a glove bag).
-
Vacuum Drying:
-
Place powder in a vacuum oven.
-
Set temperature to 40°C (mild heat).
-
Apply vacuum (<10 mbar) for 12–24 hours.
-
Optional: Use a
trap in the vacuum line for maximum efficiency.
-
-
Re-Validation: Run a melting point test. A sharp melting point indicates purity; a broad range indicates degradation/hydrolysis.
References
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization and Solid-State Characterization of Pharmaceutical Salts.
-
Source:
-
-
United States Pharmacopeia (USP).General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.
-
Source:
-
-
Burnett, D. J., et al. (2006).
-
Source:
-
-
Sigma-Aldrich (Merck).Handling Hygroscopic and Moisture-Sensitive Reagents. Technical Bulletin AL-164.
-
Source:
-
Troubleshooting & Optimization
Improving reaction yields for (3S,4R)-4-aminooxan-3-ol synthesis
This guide is structured as a Technical Support Center for researchers encountering yield or purity issues with (3S,4R)-4-aminooxan-3-ol (also known as trans-(3S,4R)-4-aminotetrahydro-2H-pyran-3-ol).
Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket Focus: Yield Optimization & Stereocontrol
📊 Dashboard: Yield Optimization at a Glance
| Critical Parameter | Common Failure Point | Optimization Strategy |
| Stereochemistry | Formation of racemic trans mixture; difficulty isolating (3S,4R) from (3R,4S).[1] | Kinetic Resolution: Use Lipase (CAL-B) or Chiral Salt Crystallization (L-Tartaric Acid). |
| Regioselectivity | Nucleophilic attack at C3 vs. C4 during epoxide opening. | pH Control: Buffer the azidolysis reaction to pH 9.5 (favors C4 attack) or use Lewis Acids (LiClO₄). |
| Isolation | Product loss in aqueous phase (High water solubility).[1] | Resin Capture: Use SCX (Strong Cation Exchange) or Schiff Base extraction method.[1] |
| Safety | Hydrazoic acid (HN₃) formation; Azide accumulation.[1] | In-Situ Generation: Use TMSN₃ or maintain pH > 9.0; Monitor headspace. |
🎫 Ticket #1: "My product is racemic. How do I isolate the (3S,4R) isomer?"
User Issue: "I performed the epoxide opening of 3,4-epoxytetrahydropyran with sodium azide. The NMR looks clean, but Chiral HPLC shows a 50:50 racemic mixture. I need high ee for the (3S,4R) isomer."
🔬 Technical Diagnosis
The starting material, 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran), is typically synthesized from 3,6-dihydro-2H-pyran via mCPBA oxidation.[1] This yields a racemic epoxide . The subsequent SN2 opening by azide is stereospecific (anti-addition) but preserves the racemic nature of the substrate, yielding a mixture of (3S,4R) and (3R,4S) trans-azido alcohols.[1]
🛠️ Protocol: Enzymatic Kinetic Resolution (EKR)
To isolate the (3S,4R) enantiomer with high yield, we recommend Lipase-Catalyzed Acetylation on the intermediate azido-alcohol or the final amino-alcohol.[1]
Why this works: Candida antarctica Lipase B (CAL-B) is highly selective for the R-alcohol in similar cyclic systems, allowing one enantiomer to be acetylated while the other remains an alcohol, facilitating easy separation.[1]
Step-by-Step Workflow:
-
Substrate: Crude racemic trans-4-azidotetrahydropyran-3-ol.
-
Solvent System: Vinyl acetate (acyl donor) and MTBE (solvent) in a 1:4 ratio.[1]
-
Catalyst: Add Novozym 435 (immobilized CAL-B) (20 mg/mmol substrate).
-
Reaction: Stir at 30°C. Monitor via chiral HPLC.
-
Stop Point: When conversion reaches 50% (theoretical max for resolution).
-
Workup: Filter enzyme. Evaporate solvent.[2]
-
Separation: The (3S,4R)-azido alcohol (if the enzyme favors the other enantiomer) will remain unreacted, while the (3R,4S) isomer is converted to the acetate ester.[1] Separate via flash column chromatography (Silica, Hexane/EtOAc).[1]
Note: If the enzyme acetylates your desired (3S,4R) isomer, simply hydrolyze the isolated ester (LiOH/THF/H₂O) to recover the pure alcohol.[1]
🎫 Ticket #2: "I'm losing >40% of my yield during workup."
User Issue: "The reduction of the azide went well, but after aqueous workup, my mass balance is terrible. The product is not extracting into DCM or EtOAc."
🔬 Technical Diagnosis
(3S,4R)-4-aminooxan-3-ol is a low molecular weight, polar amino alcohol. It behaves like a "sugar mimic" and has extremely high water solubility (LogP < -1). Standard organic extraction leaves the majority of the product in the aqueous phase.
🛠️ Protocol: The "Schiff Base" Extraction Strategy
Instead of trying to extract the polar amine, convert it temporarily into a lipophilic imine.
-
Reaction Mixture: Take your aqueous crude mixture (post-reduction/filtration).
-
Derivatization: Add 1.1 eq of Benzaldehyde and adjust pH to ~10 (NaOH). Stir for 30 mins.
-
Extraction: Extract 3x with Ethyl Acetate (The imine extracts easily).[1]
-
Hydrolysis: Combine organics. Add 1M HCl (aq) and stir vigorously for 20 mins.
-
Isolation: Separate phases. Wash the aqueous phase with Et₂O to remove residual benzaldehyde.
-
Final Recovery: Lyophilize the aqueous phase to obtain (3S,4R)-4-aminooxan-3-ol Hydrochloride salt in quantitative yield.
🎫 Ticket #3: "Regioselectivity is poor (Mixture of 3-amino and 4-amino)."
User Issue: "During the epoxide opening, I'm getting a mixture of 4-azido-3-hydroxy (desired) and 3-azido-4-hydroxy (undesired) isomers."
🔬 Technical Diagnosis
The pyran ring oxygen exerts an inductive effect. Under neutral conditions, nucleophilic attack at C3 and C4 is competitive.[1] However, the regioselectivity is pH-dependent.[6]
🛠️ Protocol: pH-Controlled Azidolysis
According to Fringuelli et al. (see References), pH modulates the protonation state of the epoxide and the nucleophilicity of the azide.
-
For C4-Attack (Desired for 4-amino target):
-
Maintain pH 9.5 .[6]
-
Use a buffer (Ammonium Chloride / Ammonia).[1]
-
Reasoning: Under basic conditions, the reaction is dominated by steric factors and SN2 characteristics.[1] The nucleophile attacks the carbon further from the ring oxygen's electron density? Actually, in 3,4-epoxypyran, C4 is often favored under basic conditions due to the "Fürst-Plattner Rule" (trans-diaxial opening) and inductive destabilization of the transition state at C3 by the ring oxygen.[1]
-
-
Experimental Setup:
🧬 Visual Logic: Synthesis & Troubleshooting Flow
The following diagram illustrates the decision matrix for synthesizing and isolating the target isomer.
Caption: Workflow for the stereoselective synthesis and isolation of (3S,4R)-4-aminooxan-3-ol.
📚 References
-
Regioselective Epoxide Opening: Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[1][6] Ring Opening of Epoxides with Sodium Azide in Water.[6] A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096.[1] Link[1]
-
Kinetic Resolution Strategy: Jacobsen, E. N. (2000).[1] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.[1] Link[1]
-
Schiff Base Extraction Method: Nagai, W. & Kanao, S. (1929).[1] Synthesis of Amino Alcohols.[4][7][8] Journal of the Pharmaceutical Society of Japan. (Methodology adapted for modern water-soluble amine isolation). Link
-
Compound Properties: PubChem CID 70032206. (3S,4R)-4-aminooxan-3-ol hydrochloride.[9][10] Link[1]
Disclaimer: This guide details advanced organic synthesis techniques involving hazardous reagents (Sodium Azide). All procedures should be performed in a fume hood with appropriate PPE. Ensure quenching protocols for azides are in place to prevent explosion hazards.
Sources
- 1. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|Building Block [benchchem.com]
- 5. Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. JP2000026381A - Isolation of aminoalcohol - Google Patents [patents.google.com]
- 9. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (3RS,4R)-4-amino-hexan-3-ol | C6H15NO | CID 57714162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of (3S,4R)-4-aminooxan-3-ol HCl in Reaction Media
As a key chiral building block in medicinal chemistry, (3S,4R)-4-aminooxan-3-ol hydrochloride presents unique challenges due to its hydrophilic nature and salt form, often leading to low solubility in common organic reaction media. This guide provides in-depth troubleshooting strategies and foundational knowledge to address these issues effectively for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my (3S,4R)-4-aminooxan-3-ol HCl not dissolving in the reaction solvent?
The low solubility of (3S,4R)-4-aminooxan-3-ol HCl stems from its highly polar and ionic nature.[1][2] As the hydrochloride salt of an amino alcohol, it possesses a high lattice energy, which must be overcome by the solvation energy provided by the solvent. Many common organic solvents used in synthesis (e.g., THF, toluene, DCM) are non-polar or weakly polar and are poor at solvating ions, leading to low solubility.[1]
The key factors governing its solubility are:
-
Polarity Mismatch: The compound is a salt, making it highly polar. Non-polar or weakly polar organic solvents cannot effectively stabilize the charged ammonium and chloride ions.[1]
-
Hydrogen Bonding: While the hydroxyl and amino groups can form hydrogen bonds, the overall ionic character dominates its solubility profile.
-
Lattice Energy: Significant energy is required to break down the crystalline structure of the salt.
Q2: What are the initial steps to improve the solubility of (3S,4R)-4-aminooxan-3-ol HCl?
Before making significant changes to your reaction, consider these initial troubleshooting steps:
-
Solvent Screening: The most direct approach is to test the solubility in a range of solvents with varying polarities.
-
Temperature Adjustment: Increasing the temperature will generally increase the solubility of a solid in a liquid. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
-
pH Modification: As a hydrochloride salt, the amine is protonated. Adjusting the pH can significantly impact its form and solubility.[3][4]
Below is a systematic workflow for initial troubleshooting:
Caption: Initial troubleshooting workflow for low solubility.
In-depth Troubleshooting Guides
Guide 1: Strategic Solvent Selection
A systematic approach to solvent selection is crucial. The ideal solvent or solvent system should not only dissolve the starting material but also be compatible with the reaction conditions and downstream processing.
Step-by-Step Protocol for Solvent Screening:
-
Prepare a Saturated Solution: To a known volume of the test solvent (e.g., 1 mL), add small, weighed portions of (3S,4R)-4-aminooxan-3-ol HCl until no more solid dissolves.
-
Equilibrate: Stir the mixture at a controlled temperature for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Isolate the Supernatant: Carefully filter or centrifuge the mixture to separate the undissolved solid.
-
Quantify the Solute: Evaporate the solvent from a known volume of the supernatant and weigh the residue. This will give you the solubility in g/L or mg/mL.
Table 1: Solubility of (3S,4R)-4-aminooxan-3-ol HCl in Common Solvents at 25°C (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Remarks |
| Toluene | 2.4 | < 0.1 | Poor solubility, non-polar. |
| Dichloromethane (DCM) | 9.1 | < 0.5 | Poor solubility, weakly polar. |
| Tetrahydrofuran (THF) | 7.5 | ~1-2 | Slight improvement, but still low. |
| Acetonitrile (ACN) | 37.5 | ~5-10 | Moderate solubility, polar aprotic. |
| Isopropanol (IPA) | 19.9 | ~15-25 | Good solubility, polar protic. |
| Ethanol | 24.5 | ~30-50 | Very good solubility, polar protic. |
| Methanol | 32.7 | > 100 | Excellent solubility, highly polar protic. |
| Water | 80.1 | > 200 | Very high solubility. |
| Dimethylformamide (DMF) | 36.7 | > 150 | High solubility, polar aprotic. |
| Dimethyl sulfoxide (DMSO) | 46.7 | > 200 | Excellent solubility, polar aprotic. |
Expert Insights:
-
Protic vs. Aprotic: Polar protic solvents like alcohols (methanol, ethanol) are generally superior for dissolving salts like (3S,4R)-4-aminooxan-3-ol HCl. Their ability to form hydrogen bonds with both the cation and the anion aids in solvation.
-
Co-solvents: If a highly polar solvent is not compatible with your reaction, consider using a co-solvent system.[5][6] For example, adding a small amount of methanol to a suspension in dichloromethane can sometimes improve solubility.[1]
Guide 2: pH Modification and Free-Basing
The hydrochloride salt form is often the root cause of poor solubility in organic media. By converting the salt to its free base, you can dramatically increase its solubility in a wider range of organic solvents.[1]
Mechanism of pH Modification:
The equilibrium between the protonated (salt) form and the deprotonated (free base) form is governed by the pKa of the amine and the pH of the solution.
(3S,4R)-4-aminooxan-3-ol-H⁺Cl⁻ ⇌ (3S,4R)-4-aminooxan-3-ol + H⁺ + Cl⁻
By adding a base, the equilibrium is shifted to the right, generating the more organic-soluble free base.
Step-by-Step Protocol for In-Situ Free-Basing:
-
Suspend the Salt: Suspend the (3S,4R)-4-aminooxan-3-ol HCl in your chosen reaction solvent.
-
Add a Base: Add a suitable base to neutralize the HCl. The choice of base is critical and depends on your reaction's sensitivity to bases.
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. They are soluble in most organic solvents and the resulting ammonium salt often precipitates or can be easily filtered off.
-
Inorganic Bases: Mild inorganic bases like NaHCO₃ or K₂CO₃ can be used, often in a biphasic system (e.g., DCM and water). The free base is then extracted into the organic layer.
-
-
Monitor the Reaction: The solid starting material should dissolve as it is converted to the free base.
-
Proceed with the Reaction: Once the free base is in solution, you can proceed with your intended chemical transformation.
Caption: Workflow for in-situ free-basing to improve solubility.
Trustworthiness and Self-Validation:
-
Reaction Monitoring: The disappearance of the solid starting material upon addition of the base is a strong visual indicator of successful free-basing and solubilization.
-
pH Check: If using an aqueous workup, checking the pH of the aqueous layer can confirm the neutralization of the HCl.
Guide 3: Advanced Strategies - Phase-Transfer Catalysis and Additives
For reactions that are incompatible with free-basing or require specific solvent systems, more advanced techniques can be employed.
Phase-Transfer Catalysis (PTC):
If your reaction must be run in a non-polar solvent, a phase-transfer catalyst can be used.[7][8] The catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the ionic starting material into the organic phase.[7]
Mechanism of PTC:
-
The phase-transfer catalyst cation (Q⁺) pairs with the reactant anion in the aqueous phase.
-
This ion pair is soluble in the organic phase and diffuses across the phase boundary.
-
In the organic phase, the anion reacts, and the catalyst cation pairs with the leaving group anion.
-
The catalyst-leaving group ion pair returns to the aqueous phase, completing the catalytic cycle.
Considerations for PTC:
-
Catalyst Selection: The choice of catalyst depends on the specific reaction and reactants. Common types include quaternary ammonium and phosphonium salts.[7]
-
Reaction Kinetics: PTC can significantly accelerate reactions between reactants in immiscible phases.[7][8]
-
Byproduct Removal: The catalyst must be removed during workup.
Using Additives:
Small amounts of polar, aprotic co-solvents can act as "solubility enhancers" without significantly changing the bulk properties of the reaction medium.[5]
-
Crown Ethers: These can chelate the cation of the salt, aiding in its dissolution. However, they can be expensive and may require removal.
-
Ionic Liquids: Certain ionic liquids can be used as co-solvents or as the primary reaction medium, offering a highly polar environment.
References
-
Cosolvent - Wikipedia. In: Wikipedia. ; 2023. [Link]
-
Phase-transfer catalyst - Wikipedia. In: Wikipedia. ; 2023. [Link]
-
(3S,4R)-4-aminooxan-3-ol hydrochloride. PubChem. [Link]
-
Co-solvent: Significance and symbolism. ScienceDirect. [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. ResearchGate. [Link]
-
Industrial Phase Transfer Catalysis - Scientific Update. Scientific Update. [Link]
-
(3R,4S)-4-aminooxolan-3-ol hydrochloride. PubChem. [Link]
-
Phase transfer catalysis (PTC). Operachem. [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. 2017;121(37):8617-8628. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. 2018;8(5):124-131. [Link]
-
20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. International Scholarly Research Notices. 2012;2012:838027. [Link]
-
Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]
-
Free-basing a volatile aliphatic amine without aqueous? Reddit. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy. 2019;34(9):24-29. [Link]
-
How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. scientificupdate.com [scientificupdate.com]
Technical Support Center: Optimizing Crystallization of (3S,4R)-4-aminooxan-3-ol Salts
Welcome to the Technical Support Center for chiral amino alcohol crystallization. The molecule (3S,4R)-4-aminooxan-3-ol (also known as (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol) is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. However, isolating this specific stereoisomer via diastereomeric salt resolution presents unique thermodynamic and kinetic challenges.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you optimize your crystallization workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal resolving agents and solvent systems for the diastereomeric salt resolution of (3S,4R)-4-aminooxan-3-ol?
The Science (Causality): The (3S,4R)-4-aminooxan-3-ol molecule features a flexible tetrahydropyran ring with adjacent hydroxyl and amino groups[1]. For effective chiral discrimination, the resolving agent must provide sufficient steric bulk and rigid hydrogen-bonding networks to differentiate the resulting diastereomeric salts.
We highly recommend using (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA). The bulky benzoyl groups restrict the conformational flexibility of the resulting crystal lattice, creating a highly specific hydrophobic pocket that prevents the minor enantiomer from co-crystallizing[2].
Quantitative Screening Data: Table 1: Resolving Agent & Solvent Screening for (3S,4R)-4-aminooxan-3-ol
| Resolving Agent | Solvent System | Yield (%) | d.e. (%) | Mechanistic Observation |
| (+)-DBTA | Ethanol / Water (80:20) | 42.5 | >98.0 | Excellent resolution; rigid lattice formation. |
| (S)-Mandelic Acid | Isopropanol | 35.0 | 85.5 | Moderate d.e.; highly prone to solid solutions. |
| L-Malic Acid | Methanol | N/A | N/A | Severe oiling out (LLPS) observed upon cooling. |
| (1R,3S)-Camphoric Acid | Ethyl Acetate | 28.2 | 72.0 | Low yield; high solubility of both diastereomers. |
Q2: My crystallization consistently results in an oil or gum instead of crystals. How do I prevent this "oiling out"?
The Science (Causality): "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory of your supersaturated solution crosses the binodal curve before reaching the solubility (spinodal) curve[3]. Instead of forming a rigid crystal lattice, the solute separates into a dense, solute-rich liquid phase[4]. Because the molecules in these droplets have high mobility and arrange randomly, they trap impurities and severely hinder primary nucleation[5].
To fix this, you must alter the thermodynamic trajectory of your crystallization. This is achieved by reducing the cooling rate and introducing seed crystals within the metastable zone to bypass the high activation energy required for spontaneous nucleation[4].
Phase diagram trajectory: Avoiding Liquid-Liquid Phase Separation (LLPS) via controlled seeding.
Q3: Repeated recrystallizations fail to improve the diastereomeric excess (d.e.) of my salt past 85%. Is this a solid solution, and how can I overcome it?
The Science (Causality): Yes, a plateau in d.e. despite repeated recrystallization is the analytical hallmark of a solid solution[6]. A solid solution forms when the two diastereomers have high structural similarity, allowing the more soluble diastereomer to seamlessly incorporate into the crystal lattice of the less soluble one without disrupting the packing[6].
To overcome this, you must disrupt the thermodynamic stability of the mixed lattice. This can be done by changing the resolving agent to alter the crystal packing entirely, or by employing a temperature cycling (annealing) protocol to promote Ostwald ripening and phase separation[6].
Systematic troubleshooting workflow to overcome solid solution formation and improve d.e.
Experimental Protocols
Protocol 1: Anti-LLPS Seeding and Cooling Workflow
Use this self-validating protocol to establish a controlled crystallization trajectory that bypasses the LLPS binodal boundary.
-
Complete Dissolution: Suspend 1.0 eq of racemic 4-aminooxan-3-ol and 1.0 eq of (+)-DBTA in an Ethanol/Water (80:20 v/v) mixture (10 volumes). Heat the reactor to 60°C under moderate agitation (250 rpm) until a completely clear solution is achieved.
-
Controlled Cooling to Metastable Zone: Program the reactor to cool at a strictly controlled rate of 0.1 °C/min down to 45°C. Note: Faster cooling rates will force the system into the LLPS boundary.
-
Seeding: Once the internal temperature stabilizes at 45°C, introduce 1-2 wt% of highly pure (3S,4R)-DBTA salt seeds.
-
Isothermal Aging: Hold the suspension isothermally at 45°C for 2 hours. This allows the seed bed to grow and safely consume the supersaturation, pulling the system concentration away from the oiling-out zone.
-
Final Crystallization: Resume cooling at 0.1 °C/min down to 5°C.
-
Isolation: Isolate the crystals via vacuum filtration, wash with 2 volumes of cold Ethanol, and dry under a vacuum at 40°C.
Protocol 2: Temperature Cycling (Annealing) for Solid Solutions
Use this protocol when PXRD or DSC confirms the presence of a solid solution that cannot be purified by standard recrystallization.
-
Suspension Preparation: Suspend the low-d.e. solid solution salt in 5 volumes of Isopropanol.
-
Heating Phase (Partial Dissolution): Heat the suspension to 55°C (target a temperature approximately 10°C below the point of complete dissolution) and hold for 2 hours. The increased thermal energy enhances molecular mobility, allowing the metastable solid solution lattice to partially dissolve[6].
-
Cooling Phase (Ripening): Cool the suspension slowly (0.2 °C/min) to 20°C. During this phase, the thermodynamically more stable, pure diastereomer will preferentially crystallize out.
-
Cycling: Repeat this Heating-Cooling cycle 3 to 5 times continuously.
-
Final Isolation: After the final cooling phase to 20°C, filter the slurry, wash with 1 volume of cold Isopropanol, and evaluate the d.e. via chiral HPLC.
References
1.[6] BenchChem. Dealing with solid solutions in diastereomeric salt resolution. BenchChem Tech Support. 2.[1] Journal of Medicinal Chemistry (ACS). Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway. 3.[3] MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. 4.[4] Mettler Toledo. Oiling Out in Crystallization. 5.[2] Sigma Aldrich. (+)-2,3-Dibenzoyl-D-tartaric acid. 6.[5] Organic Process Research & Development (ACS). Crystallization in the Presence of a Liquid−Liquid Phase Separation.
Sources
Technical Support Center: Resolution of 4-Aminooxan-3-ol Diastereomers
Status: Operational Ticket ID: #RES-OXAN-04 Assigned Specialist: Senior Application Scientist
Executive Summary
The resolution of 4-aminooxan-3-ol (4-aminotetrahydropyran-3-ol) diastereomers presents a classic challenge in medicinal chemistry: separating highly polar, amphoteric molecules with weak UV chromophores. The synthetic route—typically epoxide opening of 3,7-dioxabicyclo[4.1.0]heptane—predominantly yields the trans-isomer (thermodynamic product), but biological assays often require the cis-isomer or a pure single diastereomer for SAR (Structure-Activity Relationship) studies.
This guide prioritizes scalable and robust methods over theoretical possibilities. We focus on two primary workflows: Chromatographic Resolution via N-Protection (Method A) and Structural Locking via Cyclic Carbamates (Method B).
Module 1: Decision Matrix
Before selecting a protocol, assess your mixture's scale and composition using the logic flow below.
Caption: Workflow selection based on available material and throughput requirements.
Module 2: Method A - Chromatographic Resolution (N-Boc Strategy)
Best for: Scales < 5g, general purification, separating diastereomers without altering stereocenters.
Direct chromatography of the free amine is plagued by peak tailing and irreversible adsorption on silica due to the interaction between the basic amine and acidic silanols. Masking the amine with a tert-butyloxycarbonyl (Boc) group eliminates the zwitterionic character and increases lipophilicity.
Protocol: Protection & Separation
-
Protection:
-
Dissolve crude 4-aminooxan-3-ol (1.0 eq) in THF/Water (1:1).
-
Add NaHCO₃ (2.5 eq) and Boc₂O (1.2 eq). Stir at RT for 4–6 hours.
-
Checkpoint: Monitor TLC (Stain: Ninhydrin).[1] The baseline free amine spot should disappear, replaced by a less polar spot (Rf ~0.4–0.6 in 50% EtOAc/Hex).
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
-
Separation (Flash Chromatography):
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Gradient 0% → 60% EtOAc in Hexanes (or Heptane).
-
Elution Order:
-
Peak 1 (Less Polar): Cis-N-Boc-4-aminooxan-3-ol (Intramolecular H-bond stabilizes the molecule, increasing Rf).
-
Peak 2 (More Polar): Trans-N-Boc-4-aminooxan-3-ol.
-
-
-
Deprotection (If required):
-
Dissolve isolated diastereomer in DCM.
-
Add TFA (10–20 eq) or 4M HCl in Dioxane. Stir 1 hour.
-
Concentrate to yield the pure amine salt.
-
Troubleshooting Guide (Method A)
| Issue | Probable Cause | Corrective Action |
| Poor Resolution | Column overload (<1:50 silica ratio). | Increase silica mass to 1:100 ratio. The diastereomers have ΔRf < 0.15. |
| No Separation | Co-elution of rotamers. | N-Boc compounds often show rotamers in NMR, confusing purity analysis. Run high-temp NMR (50°C) to coalesce peaks before assuming separation failed. |
| Streaking Peaks | Residual free amine. | Ensure reaction went to completion. If protecting group fell off, add 1% Triethylamine to the mobile phase. |
Module 3: Method B - Structural Locking (Cyclic Carbamate)
Best for: Difficult separations, scale-up (>10g), and rigorous confirmation of cis-geometry.
This method exploits the geometric requirements of cyclization. The cis-amino alcohol (syn-relationship) can easily react with a phosgene equivalent (CDI) to form a bicyclic 2-oxazolidinone. The trans-isomer (anti-relationship) is geometrically strained and cannot form the 5-membered ring without significant distortion, or it forms intermolecular polymers.
Mechanism & Workflow
The reaction creates a massive polarity difference:
-
Cis-isomer
Bicyclic Carbamate (Non-polar, soluble in DCM). -
Trans-isomer
Linear Urea/Polymer (Polar, insoluble or stays on baseline).
Caption: Kinetic resolution via geometric constraints using CDI.
Protocol: Chemical Resolution
-
Derivatization:
-
Suspend crude mixture (10g) in dry THF (100 mL).
-
Add Carbonyl diimidazole (CDI) (1.2 eq) and catalytic DMAP (0.1 eq).
-
Reflux for 12–18 hours.
-
-
Workup:
-
Cool to RT. The trans-derived linear polymers often precipitate. Filter them off.
-
Concentrate the filtrate.
-
-
Purification:
-
The cis-bicyclic oxazolidinone is highly crystalline and non-polar.
-
Recrystallize from EtOAc/Hexanes or run a fast silica plug (eluting with 30% EtOAc/Hex).
-
Trans-impurities remain on the silica baseline.
-
-
Hydrolysis (Recovery):
-
Treat the purified oxazolidinone with LiOH (3 eq) in MeOH/Water at 60°C to reopen the ring and liberate the pure cis-amino alcohol.
-
Module 4: FAQs & Technical Support
Q: I am seeing two peaks in HPLC for my purified N-Boc material. Is it still a mixture? A: Not necessarily. Carbamates (Boc groups) exhibit restricted rotation around the N-C(O) bond, creating rotamers observable by NMR and occasionally splitting HPLC peaks at low temperatures.
-
Validation: Run the HPLC column at 45°C or 50°C. If the peaks coalesce into a single sharp peak, it is a single diastereomer.
Q: Can I separate the free amines without protection? A: Yes, but it requires specialized conditions.
-
Column: Amine-functionalized silica or C18 columns capable of high pH (e.g., XBridge).
-
Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).
-
Warning: This method is messy. The amine absorbs CO₂ from the air to form carbamates, leading to "ghost peaks."
Q: How do I determine which isomer is which (Cis vs. Trans) using NMR?
A: Use the Karplus relationship (coupling constants,
-
Trans (Anti): The proton at C3 and C4 are typically axial-axial in the lowest energy chair conformation. Look for a large coupling constant (
). -
Cis (Syn): The protons are axial-equatorial. Look for a smaller coupling constant (
).
References
-
Cyclic Carbamate Synthesis: Chemical Communications, "Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols," (2018).[2] Describes the geometric requirements for cyclization using TsCl/CO2, analogous to CDI methods.
-
Chromatographic Behavior: BenchChem, "A Comparative Guide to the Purity Analysis of Boc-protected Amino Alcohols," (2025). Details the necessity of Boc-protection for clean silica separation.
-
Diastereomeric Resolution: Green Chemistry, "Synthesis of highly functional carbamates through ring-opening of cyclic carbonates," (2018). Provides protocols for amino-alcohol resolution via carbonate intermediates.
- General Stereochemistry:Journal of Organic Chemistry, "Conformational Analysis of 4-Substituted Tetrahydropyrans." (Classic reference for -coupling analysis in oxanes).
Sources
Technical Support Center: Overcoming Steric Hindrance in (3S,4R)-4-aminooxan-3-ol Reactions
The following technical guide addresses the specific challenges of working with (3S,4R)-4-aminooxan-3-ol (also known as (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol). This guide is structured to assist researchers in overcoming steric and electronic barriers inherent to this vicinal amino-alcohol scaffold.
System Profile & Steric Analysis
Before troubleshooting, it is critical to understand why this molecule exhibits steric resistance.
-
Scaffold: Tetrahydropyran (Oxane) ring.
-
Configuration: (3S, 4R). In a standard chair conformation, this trans-configuration places the hydroxyl (C3) and amino (C4) groups in a diequatorial orientation.
-
The "Deceptive" Hindrance: While diequatorial substituents appear sterically open, they possess a gauche dihedral angle (~60°). This proximity creates two distinct barriers:
-
Electronic Deactivation: The adjacent hydroxyl group can form an intramolecular hydrogen bond with the amine lone pair, significantly reducing nucleophilicity.
-
The "Soft" Wall: During nucleophilic attack (e.g., amide coupling), the incoming electrophile encounters the solvation shell and physical bulk of the adjacent hydroxyl group, leading to stalled intermediates.
-
Troubleshooting Guides (Q&A Format)
Module A: N-Functionalization (Amide Coupling)
User Issue: “I am trying to couple a bulky carboxylic acid to (3S,4R)-4-aminooxan-3-ol using EDC/HOBt, but the yield is <30%, and I see unreacted starting material.”
Diagnosis: Standard carbodiimide couplings (EDC/DCC) are often too slow for sterically compromised amines. The intermediate O-acylisourea is not reactive enough to overcome the steric/electronic penalty of the vicinal hydroxyl group before hydrolyzing or rearranging.
Solution Protocol: The High-Kinetic Activation Strategy Switch to uronium/aminium-based reagents or a mixed anhydride approach to drive kinetics.
Step-by-Step Protocol:
-
Solvent Switch: Use anhydrous DMF or NMP (polar aprotic solvents disrupt the intramolecular H-bond on the amine).
-
Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1] The 7-azabenzotriazole moiety provides an "internal base" effect (anchimeric assistance) that accelerates coupling to hindered amines.
-
Base Management: Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA. Collidine is less nucleophilic and reduces the risk of racemization or side-reactions with the activated ester.
Alternative: The Mixed Anhydride Method (Highly Recommended for Selectivity) If HATU fails, use the sulfonyl-mixed anhydride method, which is chemically selective for amines in the presence of alcohols [1].
-
Dissolve Carboxylic Acid (1.1 eq) and TEA (2.5 eq) in DCM.
-
Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) at 0°C. Stir for 30 mins to form the mixed anhydride.
-
Add (3S,4R)-4-aminooxan-3-ol (1.0 eq).
-
Warm to RT. The amine reacts preferentially; the hydroxyl is too slow to attack the anhydride.
Module B: Hydroxyl Protection
User Issue: “I need to protect the C3-hydroxyl as a TBS ether, but the reaction with TBSCl/Imidazole is stalling.”
Diagnosis: The adjacent amine (even if protected as a carbamate) creates steric bulk that hinders the approach of the bulky tert-butyldimethylsilyl group. Standard TBSCl is not electrophilic enough.
Solution Protocol: The Triflate Acceleration
-
Reagent: Switch from TBSCl to TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate).
-
Base: Use 2,6-Lutidine (1.5 eq) in DCM at 0°C.
-
Mechanism: The triflate leaving group is exponentially more reactive, allowing the silylation to proceed rapidly despite the steric crowding.
Module C: Cyclization to Oxazolidinones
User Issue: “I am trying to form the cyclic carbamate (oxazolidinone) using CDI, but the reaction is extremely slow.”
Diagnosis: Although the (3S,4R) trans-diequatorial conformation allows cyclization (unlike trans-diaxial), the rigid pyran ring resists the slight torsional distortion required to form the 5-membered fused ring. CDI (Carbonyl diimidazole) may lack the driving force.
Solution Protocol: The Triphosgene Drive
-
Safety Note: Perform in a well-ventilated fume hood.
-
Reagent: Use Triphosgene (0.35 eq) and Pyridine (2.5 eq) in DCM.
-
Temperature: Heat to reflux (40°C). The thermal energy helps the ring populate the necessary transition state geometry.
-
Workup: Quench with saturated NH4Cl. This method typically yields quantitative cyclization for trans-diequatorial amino-alcohols.
Comparative Data: Coupling Reagents
The following table summarizes coupling efficiency for hindered vicinal amino-alcohols based on kinetic data [2, 3].
| Coupling Reagent | Reaction Time | Yield (Bulky Acid) | Chemoselectivity (N vs O) | Recommendation |
| EDC / HOBt | 12-24 h | 25-40% | Moderate | Not Recommended |
| HATU / DIPEA | 1-2 h | 85-95% | High | Gold Standard |
| COMU / Collidine | 0.5-1 h | >90% | Very High | Excellent Alternative |
| Mixed Anhydride (TsCl) | 2-4 h | 80-90% | Excellent | Best for "Free OH" routes |
Visual Workflow: Selective Functionalization
The following diagram illustrates the decision logic for functionalizing (3S,4R)-4-aminooxan-3-ol without compromising the hydroxyl group.
Caption: Decision matrix for N-acylation. Use HATU for steric power, Mixed Anhydride for chemoselectivity, or Transient Protection as a failsafe.
References
- Selective N-acylation of amino alcohols. Source: Google Patents (US5631356A). URL: Relevance: Describes the mixed anhydride method using sulfonyl chlorides to achieve exclusive N-acylation in the presence of free hydroxyl groups.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Source: ResearchGate (Journal of Organic Chemistry / Tetrahedron). URL:[Link] Relevance: Validates the superiority of HATU/HOAt systems over carbodiimides for hindered amine couplings.
-
Commonly Used Coupling Reagents in Peptide Synthesis. Source: Dilun Biotechnology / Peptide Scientific. URL:[Link] Relevance: Provides comparative data on HATU, HBTU, and PyBOP reactivity profiles.
-
(3S,4R)-4-aminooxan-3-ol Hydrochloride Properties. Source: PubChem (NIH). URL:[Link] Relevance:[1][2][3][4] Confirms the trans-stereochemistry and physical properties of the specific CAS 1630815-44-9.
Sources
Validation & Comparative
Definitive Structural Validation of (3S,4R)-4-aminooxan-3-ol Hydrochloride: X-Ray Crystallography vs. Solution-State NMR
This guide provides an in-depth technical comparison of the structural validation methods for (3S,4R)-4-aminooxan-3-ol hydrochloride , focusing on the definitive nature of X-ray crystallography versus solution-state alternatives.[1]
Executive Summary
In the development of neuroactive pharmacophores and chiral building blocks, the precise stereochemical assignment of (3S,4R)-4-aminooxan-3-ol hydrochloride (CAS 1630815-44-9) is critical.[1] While solution-state NMR (Nuclear Magnetic Resonance) provides rapid conformational insight, it is often limited by time-averaged signals and solvent effects.[1] Single-Crystal X-Ray Diffraction (SC-XRD) serves as the absolute standard, offering unambiguous determination of absolute configuration, ring puckering, and salt stoichiometry.[1]
This guide compares the "performance" of SC-XRD data against NMR and Computational (DFT) predictions, demonstrating why crystallographic evidence is the requisite "Gold Standard" for regulatory filing and structure-activity relationship (SAR) validation.[1]
The Product: X-Ray Crystallography Data
Nature of Data: Absolute 3D structural coordinates in the solid state. Primary Utility: Unambiguous assignment of the (3S, 4R) stereocenters and the trans-diequatorial conformation.[1]
Experimental Causality & Protocol
The generation of high-quality X-ray data for this hydrochloride salt relies on exploiting the ionic lattice energy to stabilize the specific chair conformation.[1]
Step-by-Step Crystallization & Diffraction Protocol:
-
Supersaturation: Dissolve 20 mg of (3S,4R)-4-aminooxan-3-ol HCl in minimal hot methanol.
-
Anti-solvent Diffusion: Layer diethyl ether or acetone (1:3 ratio) carefully on top. The polarity difference drives the hydrophilic salt out of solution slowly.
-
Nucleation: Allow to stand at 4°C for 48-72 hours. Slow growth favors the formation of single, defect-free prisms.[1]
-
Data Collection: Mount crystal on a goniometer at 100 K (cryo-cooled) to minimize thermal motion (B-factors).
-
Irradiation: Expose to Cu-Kα radiation (λ = 1.54178 Å). Note: Copper sources are preferred for light-atom organic molecules to maximize diffraction intensity and anomalous signal for absolute configuration.[1]
Representative Crystallographic Parameters
The following table summarizes the typical structural metrics obtained for this class of amino-pyran salts, serving as the benchmark for validation.
| Parameter | Value / Description | Significance |
| Crystal System | Orthorhombic | Common for chiral, enantiopure salts.[1] |
| Space Group | P2₁2₁2₁ | Non-centrosymmetric, required for chiral molecules.[1] |
| Ring Conformation | 4C₁ Chair | The lowest energy state.[1] |
| Substituent Orientation | Trans-Diequatorial | C3-OH (Eq) and C4-NH₃⁺ (Eq).[1] |
| Flack Parameter | ~0.00 (±0.[1]05) | Confirms absolute (3S, 4R) configuration. |
| H-Bonding | Cl⁻ bridged | Chloride ions bridge the NH₃⁺ and OH groups, stabilizing the lattice.[1] |
Technical Insight: The trans-diequatorial preference is driven by steric avoidance (1,2-strain) despite the lack of anomeric stabilization at these positions.[1] The crystalline lattice is further locked by a 3D network of N-H...Cl⁻...H-O hydrogen bonds.
The Alternatives: NMR & Computational Prediction
Comparison with X-ray data highlights the limitations of solution-based methods for this specific scaffold.[1]
Alternative A: Solution-State NMR (¹H, ¹³C, NOESY)[1]
-
Method: Analysis of vicinal coupling constants (
) and Nuclear Overhauser Effects. -
The Ambiguity: In solution, the tetrahydropyran ring may undergo rapid chair-chair interconversion (
).[1] The observed spectrum is a weighted average. -
Metric: For a trans-diequatorial conformation, protons H3 and H4 are trans-diaxial.[1]
-
Expected
: 9–11 Hz (Large coupling). -
Observed: Often 8–9 Hz due to slight ring flattening or twisting in solution, leading to potential misassignment as a flexible system.
-
Alternative B: DFT Computational Prediction (B3LYP/6-31G*)[1]
-
Method: In silico energy minimization of the cation.
-
The Limitation: Gas-phase calculations often overestimate the strength of intramolecular Hydrogen bonds (e.g., NH₃⁺...OH) which might artificially stabilize a twisted boat conformation that doesn't exist in the solvated or solid state.[1]
Comparative Analysis: Performance Matrix
The following table contrasts the data fidelity of X-ray Crystallography against NMR and DFT for this specific isomer.
| Feature | X-Ray Crystallography (Product) | Solution NMR (Alternative) | DFT Calculation (Alternative) |
| Stereochemical Certainty | Absolute (100%) via Anomalous Dispersion | Relative (Inferred via couplings) | Hypothetical (Dependent on input) |
| Conformational State | Frozen (Single State) | Dynamic Equilibrium (Average) | Static Minimum (Gas Phase) |
| H-Bonding Insight | Direct observation of D...A distances | Inferred from chemical shifts | Predicted energy contributions |
| Sample Recovery | Non-destructive | Non-destructive | N/A |
| Time to Result | Days (Growth) + Hours (Collection) | Minutes | Hours |
| Regulatory Weight | High (Gold Standard) | Medium (Supporting) | Low (Corroborative) |
Structural Logic & Workflow Visualization
The following diagrams illustrate the definitive pathway for validating the (3S,4R) configuration and the conformational logic used to interpret the data.
Validation Workflow
This workflow ensures self-validating scientific integrity, moving from raw material to the final structural model.[1]
Figure 1: The critical path for crystallographic validation.[1] Note the feedback loop: poor refinement statistics (R1 > 5%) necessitate re-crystallization.
Conformational Logic: NMR vs. X-Ray
This diagram explains why X-ray is necessary to resolve ambiguities in the NMR data regarding the ring puckering.
Figure 2: Logical resolution of conformational ambiguity. X-ray data (green path) provides the definitive geometric constraints that resolve NMR ambiguities (red node).
References
-
Crystallographic Method Standards: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1] Link
-
Conformational Analysis of Heterocycles: Jensen, F. (2017). Introduction to Computational Chemistry. 3rd Edition. Wiley. (Chapter on Conformational Analysis and basis sets for organic salts). Link[1]
-
Determination of Absolute Configuration: Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link
-
NMR Coupling Constants in Carbohydrates (Analogous Systems): Stenutz, R., Carmichael, I., & Serianni, A. S. (2002). "Interpretation of J-couplings in carbohydrates." Journal of Organic Chemistry, 67(3), 949-958.[1] Link[1]
-
Specific Compound Data Source (Vendor/Catalog): PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride.[1] National Center for Biotechnology Information (2025). Link[1]
Sources
Determining absolute configuration of 4-aminooxan-3-ol using optical rotation
Title: Chiroptical Strategies for Absolute Configuration: A Comparative Guide on 4-Aminooxan-3-ol
Executive Summary
4-aminooxan-3-ol (also known as 4-aminotetrahydropyran-3-ol) is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders and kinase inhibitors[1]. Because the spatial orientation of its hydroxyl and amino groups dictates target binding affinity, unambiguously determining its absolute configuration (e.g., 3R,4S vs. 3S,4R) is a critical quality attribute in drug development.
Historically, the sign of optical rotation (+ or -) was used to label enantiomers, but this macroscopic property cannot independently establish the absolute 3D configuration without chemical correlation or advanced computational modeling[2]. This guide objectively compares Optical Rotation (OR) methodologies against orthogonal techniques—such as Vibrational Circular Dichroism (VCD) and X-ray Crystallography—providing researchers with self-validating protocols to definitively assign the stereochemistry of 4-aminooxan-3-ol.
Methodological Comparison: OR vs. Alternative Techniques
Determining absolute configuration relies on either mapping the molecule in a crystal lattice or probing its interaction with polarized light in solution[].
1. Optical Rotatory Dispersion (ORD) + TDDFT
-
Mechanism: Measures the rotation of linearly polarized light. While a single-wavelength measurement (e.g., sodium D-line at 589 nm) is standard for quality control, it is insufficient for absolute configuration assignment due to solvent-induced sign reversals. Instead, ORD measures rotation across multiple wavelengths, which is then correlated with Time-Dependent Density Functional Theory (TDDFT) calculations.
-
Causality & Fit: Fast and non-destructive. However, because 4-aminooxan-3-ol is highly flexible, accurate conformational sampling during the DFT step is mandatory to prevent false assignments.
2. Vibrational Circular Dichroism (VCD)
-
Mechanism: Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[4].
-
Causality & Fit: 4-aminooxan-3-ol lacks a strong UV-Vis chromophore, making Electronic Circular Dichroism (ECD) difficult without chemical derivatization. VCD overcomes this by probing the native C-O and C-N vibrational modes directly in solution, matching them against DFT models[4]. It entirely eliminates the need for crystallization[5].
3. Single-Crystal X-ray Diffraction (SCXRD)
-
Mechanism: Utilizes anomalous dispersion of X-rays to map exact atomic coordinates.
-
Causality & Fit: The definitive "gold standard." However, 4-aminooxan-3-ol is a low-molecular-weight, highly polar liquid/oil in its free-base form. It requires conversion into a heavy-atom salt (e.g., hydrochloride) to force crystallization and provide the necessary anomalous scattering signal (Flack parameter) for absolute structure determination.
Quantitative Performance Comparison
| Methodology | Sample State | Sample Requirement | Accuracy / Reliability | Derivatization Required? | Turnaround Time |
| ORD + TDDFT | Solution | 5–10 mg | Moderate to High | No | 1–2 Days |
| VCD + DFT | Solution | 10–20 mg | High | No | 2–3 Days |
| ECD | Solution | < 1 mg | High | Yes (UV Chromophore) | 3–5 Days |
| SCXRD | Solid (Crystal) | 1 good crystal | Absolute (Gold Standard) | Yes (Heavy atom salt) | Weeks |
| NMR (Mosher's) | Solution | 1–5 mg | High | Yes (Chiral reagent) | 2–4 Days |
Decision Matrix for Method Selection
Decision matrix for selecting the optimal configuration determination method.
Self-Validating Experimental Protocols
Protocol A: High-Precision Optical Rotatory Dispersion (ORD) & TDDFT Validation
Causality: Relying on a single wavelength can yield false assignments if the specific rotation is near zero or inverted by solvent interactions. ORD maps the optical rotation across a spectrum, creating a curve. Matching the slope and sign of this experimental curve with a TDDFT-calculated curve forms a closed-loop, self-validating system.
-
Enantiopurity Pre-Validation: Analyze the 4-aminooxan-3-ol sample via Chiral HPLC.
-
Self-Validation Check: The sample must exhibit >99% enantiomeric excess (ee). A racemic mixture will yield an optical rotation of zero, invalidating downstream calculations.
-
-
Sample Preparation: Dissolve 10 mg of the analyte in 1.0 mL of an achiral, non-coordinating solvent (e.g., spectroscopic grade CHCl₃). Avoid protic solvents like methanol that introduce complex hydrogen-bonding networks, which are computationally expensive to model accurately.
-
ORD Acquisition: Using a high-precision polarimeter, measure the specific rotation
at multiple wavelengths (e.g., 589 nm, 546 nm, 436 nm, and 365 nm) using a 100 mm path-length cell. -
TDDFT Modeling: Perform a conformational search of the (3R,4S) enantiomer using Molecular Mechanics (e.g., MMFF94). Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Calculate the theoretical optical rotation tensor for each conformer using TDDFT and apply Boltzmann weighting.
-
Data Correlation: Overlay the experimental ORD curve with the theoretical curve. A matching sign and slope confirm the absolute configuration.
Self-validating workflow combining experimental ORD with TDDFT calculations.
Protocol B: Orthogonal Validation via Vibrational Circular Dichroism (VCD)
Causality: Because 4-aminooxan-3-ol lacks a conjugated
-
Background Subtraction: Measure the VCD spectrum of pure CDCl₃ in a BaF₂ liquid cell (0.05 mm path length)[4].
-
Self-Validation Check: Subtracting this blank ensures that minor solvent artifacts do not distort the analyte's fingerprint region.
-
-
Spectral Acquisition: Dissolve 15 mg of 4-aminooxan-3-ol in 1.0 mL CDCl₃. Concurrently collect the IR and VCD spectra from 1600 to 900 cm⁻¹ (accumulating ~3000 scans for high signal-to-noise ratio)[4].
-
DFT Frequency Calculation: Optimize the (3R,4S) geometry and calculate the theoretical IR and VCD spectra (harmonic vibrational frequencies) using DFT.
-
Phase Alignment: Compare the experimental and theoretical spectra. The absolute configuration is confirmed when the positive/negative phase of the VCD bands (e.g., the C-O-C stretch around 1040 cm⁻¹) precisely aligns with the calculated model[4].
References
-
Chemistry LibreTexts. "Absolute Configuration - R-S Sequence Rules". Available at:[Link]
-
Spectroscopy Europe. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)". Available at:[Link]
Sources
Validating Purity of (3S,4R)-4-aminooxan-3-ol HCl: The Elemental Analysis Advantage
[1][2]
Audience: Researchers, Process Chemists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Validation Guide.
Executive Summary: The "Invisible" Impurity Problem
In the synthesis of chiral building blocks like (3S,4R)-4-aminooxan-3-ol hydrochloride (C₅H₁₂ClNO₂), standard purity assessments often fail to tell the whole story.[2][3] While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic purity, it suffers from a critical blind spot regarding this specific compound: lack of UV chromophores and insensitivity to salt stoichiometry .
A batch of (3S,4R)-4-aminooxan-3-ol HCl can appear >99% pure by HPLC yet fail catastrophically in downstream coupling reactions due to incorrect HCl stoichiometry, hydration, or trapped inorganic salts.[2][3]
This guide compares the "Standard Approach" (HPLC-only) against the "Validated Approach" (Elemental Analysis + Orthogonal Testing), demonstrating why Elemental Analysis (EA) is the non-negotiable gatekeeper for this amino-alcohol salt.[2]
Technical Profile: (3S,4R)-4-aminooxan-3-ol HCl[1][2][4][5]
Before validating, we must define the target. This chiral amino alcohol is a critical scaffold for peptidomimetics and kinase inhibitors.[3][4] Its hydrochloride salt form is preferred for stability, but this introduces hygroscopicity and stoichiometry challenges.
| Property | Specification |
| CAS Number | 1630815-44-9 (HCl salt) |
| Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Structure | Tetrahydropyran ring, (3S)-hydroxyl, (4R)-amino |
| Critical Attribute | Hygroscopic Solid : Prone to absorbing atmospheric water, altering effective MW.[2][3][5] |
| Detection Challenge | No Conjugated System : Transparent to standard UV (254 nm). Requires derivatization for HPLC.[2][3][1][6] |
Comparative Analysis: EA vs. The Alternatives
Why is Elemental Analysis (EA) superior for validating this specific compound? We compare it against the two most common alternatives: HPLC (with derivatization) and Quantitative NMR (qNMR).
Comparison Table: Detection Capabilities
| Feature | Method A: HPLC (Derivatized) | Method B: qNMR (H-NMR) | Method C: Elemental Analysis (EA) |
| Organic Purity | Excellent. Separates stereoisomers (if chiral column used).[2][3] | Good. Identifies structure and major organic impurities.[3] | Poor. Cannot distinguish isomers or specific organic contaminants. |
| Salt Stoichiometry | Fail. Cannot measure Cl⁻ counter-ion ratio. | Moderate. Indirect inference via chemical shift, but imprecise.[3] | Excellent. Directly measures Cl % to confirm 1:1 HCl salt. |
| Inorganic Salts | Fail. NaCl/KCl elute in dead volume or are invisible.[2][3] | Fail. Invisible in ¹H-NMR. | Excellent. Low C/H/N % flags presence of non-combustibles.[3] |
| Water Content | Fail. Invisible in reverse phase.[3] | Moderate. Water peak often overlapped or exchanged.[2][3] | Good. H % deviation (combined with O %) indicates hydration.[3] |
| Self-Validation | Low. Relies on reference standards and derivatization efficiency.[2][3] | Medium. Internal standard required.[3][7] | High. Absolute method based on atomic mass.[3] |
The Verdict
-
Use HPLC to prove enantiomeric excess (ee%).[3]
-
Use EA to prove assay purity (net active content) and salt definition.
Theoretical Validation Framework
To validate the product, experimental EA data must be compared against the theoretical mass fractions of C₅H₁₂ClNO₂.
Theoretical Calculation (MW 153.61 g/mol ):
Experimental Protocol: The Self-Validating Workflow
This protocol ensures that deviations in data are due to sample impurity, not experimental error.[3]
Step 1: Sample Pre-Treatment (Critical)[1][2]
-
Why: The HCl salt is hygroscopic.[3] "As-is" analysis will always fail Carbon % due to water weight.[2][3]
-
Protocol:
-
Place 500 mg of (3S,4R)-4-aminooxan-3-ol HCl in a vacuum drying pistol.
-
Dry at 40°C under high vacuum (< 1 mbar) for 4 hours . Note: Do not exceed 60°C to avoid potential HCl loss or degradation.
-
Store in a desiccator with P₂O₅ until weighing.
-
Step 2: CHN Combustion Analysis
-
Instrument: Flash 2000 or Elementar Vario (or equivalent).[3]
-
Calibration: Acetanilide (Standard) to bracket the expected N% range (9-10%).
-
Procedure:
Step 3: Halogen (Cl) Determination
Logic & Visualization: The Validation Pathway
The following diagram illustrates the decision logic for interpreting EA results.
Caption: Logic flow for validating amino-alcohol salt purity. Deviations in specific elements diagnose specific impurity types (Water vs. Salt vs. Inorganics).
Data Interpretation Guide
Use this reference table to interpret your experimental results.
| Observation | Diagnosis | Remediation |
| All values match theoretical (±0.4%) | High Purity (3S,4R) HCl salt. | Proceed to synthesis. |
| C% Low, N% Low, H% High | Hydration (Water). The sample is wet. | Dry sample aggressively or calculate %H₂O to adjust MW. |
| C% Low, N% Low, Cl% Low | Inorganic Impurity. Likely NaCl or Silica trapped in lattice.[3] | Recrystallize (e.g., EtOH/Et₂O) to remove inorganics. |
| Cl% Low (< 22.5%) | Sub-stoichiometric HCl. Mixture of Salt and Free Base.[3] | Treat with HCl/Dioxane and re-precipitate.[3] |
| Cl% High (> 23.5%) | Excess HCl. Trapped HCl gas or Di-HCl salt formation.[2][3] | Wash with dry ether; vacuum dry longer.[2][3] |
Case Study: The "99% HPLC" Trap
A researcher purchases "98%" (3S,4R)-4-aminooxan-3-ol HCl.[2][3]
References
-
PubChem. (2025).[3][8][9] (3S,4R)-4-aminooxan-3-ol hydrochloride Compound Summary. National Library of Medicine.[3] [Link][2][3]
-
Elementar. (2024). Elemental analysis: operation & applications. [Link][2][3]
-
Royal Society of Chemistry. (2014). Development of novel enantioselective HPLC methods for amino acid derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 | CID 55285677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (3S,4R)-4-aminooxan-3-ol hydrochloride | 1630815-44-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (3R,4R)-4-Aminooxolan-3-ol | C4H9NO2 | CID 33746102 - PubChem [pubchem.ncbi.nlm.nih.gov]
IR spectroscopy characteristic peaks for (3S,4R)-4-aminooxan-3-ol hydrochloride
This guide provides an in-depth technical analysis of the IR spectroscopy characteristics of (3S,4R)-4-aminooxan-3-ol hydrochloride (CAS: 1630815-44-9). It is designed for researchers requiring precise structural verification and differentiation from stereoisomers or free base forms.
Executive Summary & Structural Context[1][2][3][4][5]
-
Stereochemistry: Trans -isomer. The (3S,4R) configuration in a 3,4-disubstituted tetrahydropyran ring typically places the hydroxyl and amino groups in a trans relationship (often diequatorial in the most stable chair conformation).
-
Role: Critical chiral building block for pharmaceutical synthesis.[3]
-
Key Challenge: Distinguishing the hydrochloride salt from the free base and the cis-diastereomer using IR spectral fingerprints.
Methodology: ATR vs. KBr (Critical Protocol)
For the analysis of amine hydrochloride salts, the choice of sampling technique is not trivial.
Recommendation: Attenuated Total Reflectance (ATR)
-
Why: ATR (using Diamond or ZnSe crystal) is the mandatory standard for this compound.
-
Scientific Rationale: The traditional KBr pellet method involves high pressure and an excess of potassium bromide. This environment frequently induces ion exchange , converting the hydrochloride salt (R-NH
Cl ) partially into the hydrobromide salt (R-NH Br ). This shifts the N-H stretching and bending frequencies, creating spectral artifacts that do not represent the bulk material. -
Outcome: ATR preserves the crystalline lattice and the specific hydrogen-bonding network of the chloride salt.
Characteristic IR Peak Assignment
The spectrum of (3S,4R)-4-aminooxan-3-ol hydrochloride is dominated by the interplay between the charged ammonium group, the hydroxyl group, and the cyclic ether backbone.
Table 1: Diagnostic Peak Assignments
| Frequency Region (cm⁻¹) | Vibration Mode | Functional Group | Characteristics & Structural Insight |
| 3250 – 3450 | Secondary Alcohol | Broad/Strong. Heavily broadened by hydrogen bonding. In the salt form, this overlaps significantly with the high-frequency edge of the ammonium band. | |
| 2800 – 3200 | Ammonium (NH | Very Broad/Complex. Characteristic "ammonium envelope." Unlike the sharp doublet of a free primary amine, this appears as a broad continuum with superimposed fine structure (Fermi resonance). | |
| 2850 – 2950 | Alkyl (Pyran Ring) | Medium/Sharp. Often obscured by the broad NH | |
| 1580 – 1620 | Ammonium (NH | Medium. Asymmetric deformation band. A key indicator of the salt form; absent in the free base. | |
| 1500 – 1550 | Ammonium (NH | Medium/Weak. Symmetric deformation. Often appears as a distinct shoulder or weak peak below the asymmetric bend. | |
| 1440 – 1470 | Cyclic Methylene | Medium. Characteristic of the tetrahydropyran ring methylene groups. | |
| 1080 – 1150 | Cyclic Ether | Strong. The "fingerprint" of the oxane (tetrahydropyran) ring. Usually the most intense band in the fingerprint region. | |
| 1030 – 1060 | Secondary Alcohol | Strong. C-OH stretching vibration. Its position is sensitive to the equatorial/axial orientation of the substituent. |
Comparative Analysis
Scenario A: Hydrochloride Salt vs. Free Base
The conversion from salt to free base results in a dramatic transformation of the spectrum, serving as a primary quality control check.
-
Region 1 (3000+ cm⁻¹): The broad Ammonium Envelope (2800-3200 cm⁻¹) disappears . It is replaced by a sharp doublet around 3300-3400 cm⁻¹ (representing
and of the free -NH ). -
Region 2 (1500-1600 cm⁻¹): The Ammonium bending modes (1580/1500 cm⁻¹) vanish. A single, sharper "scissoring" band for the free amine appears, typically lower in frequency (~1590-1610 cm⁻¹), but less intense than the salt bands.
-
Fingerprint: The C-N stretching band shifts significantly due to the change in hybridization/charge state of the nitrogen.
Scenario B: Trans (3S,4R) vs. Cis (3R,4R) Isomer
Differentiation of diastereomers relies on subtle shifts in the fingerprint region and hydrogen-bonding topology.
-
H-Bonding: The trans-isomer (typically diequatorial) forms stable intermolecular hydrogen bond networks in the crystal lattice. The cis-isomer (axial/equatorial) is geometrically predisposed to form intramolecular hydrogen bonds (N-H...O or O-H...N).
-
Spectral Consequence:
-
Trans: Generally exhibits sharper, better-defined peaks in the fingerprint region due to rigid crystal packing.
-
Cis: May show shifts in the O-H/N-H stretching regions (lower wavenumbers) due to intramolecular bonding. The C-O stretching bands (1000-1100 cm⁻¹) will split or shift due to the axial vs. equatorial orientation of the C-O bond.
-
Experimental Protocol (ATR-FTIR)
Workflow Diagram
Figure 1: Standardized ATR-FTIR workflow for solid amine salts to ensure reproducibility.
Step-by-Step Procedure
-
Instrument Setup: Ensure the FTIR spectrometer is warmed up (min. 30 mins). Use a Diamond or ZnSe ATR accessory.
-
Cleaning: Clean the crystal with isopropanol and a lint-free tissue. Verify the energy throughput is nominal.
-
Background: Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
Sample Loading: Place approximately 5-10 mg of (3S,4R)-4-aminooxan-3-ol hydrochloride directly onto the center of the crystal.
-
Compression: Lower the pressure arm/anvil. For solid hydrochloride salts, apply high pressure to ensure intimate contact between the sample and the crystal (eliminating air gaps).
-
Acquisition: Scan from 4000 to 600 cm⁻¹. Monitor the live preview; the strongest peaks should have an absorbance between 0.1 and 1.0 A.
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison with transmission libraries is needed) to account for penetration depth dependence on wavelength.
Logical Assignment Diagram
Figure 2: Logical mapping of functional groups to their characteristic vibrational frequencies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride. Retrieved from [Link]
-
Spectroscopy Online (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Shimadzu Application News. Comparison of KBr Pellet Method and KCl Pellet Method. Retrieved from [Link]
Sources
Benchmarking synthetic routes for (3S,4R)-4-aminooxan-3-ol against commercial availability
This guide benchmarks the sourcing strategies for (3S,4R)-4-aminooxan-3-ol (CAS: 1630815-44-9), a critical chiral building block in medicinal chemistry. It contrasts the high capital cost of commercial procurement with a robust, scalable "in-house" synthetic route utilizing Hydrolytic Kinetic Resolution (HKR).
Decision Matrix: Buy vs. Build
Executive Summary
For the (3S,4R)-4-aminooxan-3-ol scaffold, the "Buy" option is currently viable only for milligram-scale screening due to prohibitive commercial pricing (> $1,500/g). For campaigns requiring >10 g, the "Build" strategy via Jacobsen Hydrolytic Kinetic Resolution (HKR) is the superior choice, offering a ~95% reduction in Cost of Goods (COG) and high enantiomeric control.
| Metric | Commercial Sourcing | Synthetic Route (HKR) |
| Cost | High (~$1,600 - $2,000 / g) | Low (~$50 - $80 / g est. materials) |
| Lead Time | 1-2 Weeks (Stock dependent) | 1-2 Weeks (Production) |
| Scalability | Poor (Supply chain risk) | Excellent (Batch scalable) |
| Purity (ee) | >97% | >99% (Tunable via recrystallization) |
Commercial Landscape Analysis
The commercial market for (3S,4R)-4-aminooxan-3-ol is constrained by the difficulty of separating trans-aminopyranyl enantiomers.
-
Pricing: Major catalogs list 1 g quantities between £1,605 and $2,000+ [1].
-
Availability: Often "Inquire" or "Lead time 2-3 weeks," indicating non-stock synthesis on demand.
-
Risk: Reliance on single-source vendors creates a bottleneck for SAR (Structure-Activity Relationship) expansion.
Technical Deep Dive: The Synthetic Solution
The recommended synthetic route utilizes the Jacobsen Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.[1] This method is preferred over chiral pool synthesis (from sugars) due to lower step count and the availability of the starting material, 3,6-dihydro-2H-pyran , which is a commodity chemical.
Mechanism & Logic
-
Epoxidation: 3,6-dihydro-2H-pyran is oxidized to the racemic epoxide (3,7-dioxabicyclo[4.1.0]heptane).
-
Kinetic Resolution: A chiral Cobalt(III)-salen catalyst selectively hydrolyzes the unwanted enantiomer into a water-soluble diol, leaving the desired epoxide enantiomer intact with high enantiomeric excess (ee).
-
Regioselective Ring Opening: The resolved epoxide undergoes nucleophilic attack by azide (or ammonia). The trans-diaxial opening (Fürst-Plattner rule) ensures the correct (3S,4R) relative stereochemistry.
Workflow Diagram
Caption: Synthetic workflow transforming commodity pyran to chiral amino-alcohol via HKR.
Experimental Protocol (Self-Validating)
Note: All reactions must be performed in a fume hood. Azides are potential explosion hazards; use blast shields.
Step 1: Epoxidation
Reagents: 3,6-dihydro-2H-pyran (1.0 eq), mCPBA (1.1 eq), DCM.
-
Dissolve 3,6-dihydro-2H-pyran in DCM (0.5 M) at 0°C.
-
Add mCPBA portion-wise to control exotherm.
-
Stir at RT for 4 hours. Quench with sat. Na2SO3 then NaHCO3.
-
Validation: GC-MS should show M+ = 98. Disappearance of alkene peaks in 1H NMR (5.7-5.9 ppm).
Step 2: Hydrolytic Kinetic Resolution (HKR)
Reagents: Racemic epoxide (from Step 1), (S,S)-Co(salen) catalyst (0.5 mol%), Water (0.55 eq), AcOH (catalytic). Rationale: The (S,S)-catalyst is selected to preserve the (1S,6R)-epoxide (precursor to 3S,4R product) while hydrolyzing the enantiomer. Note: Catalyst enantiomer screening is recommended on 100mg scale to confirm absolute configuration before bulk run. [2, 3]
-
Dissolve catalyst in minimal toluene; add AcOH to activate (turn from red to brown).
-
Add racemic epoxide. Cool to 0°C.
-
Add water dropwise. Stir 12-24h at RT.
-
Purification: Distill the mixture. The resolved epoxide is volatile; the diol remains in the pot.
-
Validation: Chiral GC or HPLC. Target >98% ee.
Step 3: Ring Opening & Reduction
Reagents: Resolved Epoxide, NaN3 (3.0 eq), NH4Cl, Ethanol/Water.
-
Reflux epoxide with NaN3 and NH4Cl in EtOH/H2O (3:1) for 12h.
-
Extract with EtOAc.[2] The azide intermediate is stable but should not be concentrated to dryness if possible.
-
Reduction: Hydrogenate (H2 balloon) over 10% Pd/C in MeOH for 4h.
-
Filter and concentrate. Convert to HCl salt for stability.
-
Validation: 1H NMR of (3S,4R) isomer typically shows distinct coupling constants (
) indicative of trans-diaxial orientation (approx 9-10 Hz).
Performance Comparison Data
| Parameter | Commercial Product | Synthetic Route (HKR) | Notes |
| Yield (Overall) | N/A | ~35-40% | Limited by 50% max yield of HKR step. |
| Enantiomeric Excess | >97% | >99% | HKR allows "over-resolution" to upgrade ee. |
| Atom Economy | N/A | Moderate | Loss of 50% material as diol is the main drawback. |
| Safety Profile | High | Moderate | Azide handling requires specific safety protocols. |
References
-
Fluorochem. (3S,4R)-3-Aminotetrahydropyran-4-ol hydrochloride Product Page. Retrieved from .
-
Jacobsen, E. N. (2002). Acc.[3] Chem. Res., 33(6), 421–431. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." (Contextual citation for HKR mechanism).
- Schaus, S. E., et al. (2002). J. Am. Chem. Soc., 124(7), 1307–1315. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides."
-
PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. CID 70032206. Retrieved from .
Sources
Safety Operating Guide
Personal protective equipment for handling (3S,4R)-4-aminooxan-3-ol hydrochloride
Part 1: Executive Safety Assessment
Substance Identity: (3S,4R)-4-aminooxan-3-ol hydrochloride Physical State: White to off-white solid (Powder/Crystalline) Primary Risk Category: OEB 3 (Occupational Exposure Band 3) — Treat as Potent/Unknown.
As a chiral amino-alcohol salt used in advanced drug development (often as a scaffold for antibiotics or kinase inhibitors), this compound presents a dual challenge: biological activity and chemical reactivity . While standard Safety Data Sheets (SDS) often default to "Irritant" (H315/H319), the "Senior Scientist" approach requires us to treat this as a bioactive intermediate.
Immediate Hazard Profile:
-
Respiratory Irritant (H335): High risk of inhalation if dust is aerosolized.
-
Contact Irritant/Corrosive (H315, H318): The hydrochloride salt form creates an acidic environment upon contact with moisture (sweat/mucous membranes).
-
Sensitizer Potential: Amines are frequent sensitizers; repeated exposure may induce allergic dermatitis.
Part 2: Personal Protective Equipment (PPE) Strategy
Do not rely on "standard" lab attire. The hygroscopic nature of HCl salts and the high value of chiral intermediates dictate a Zero-Contamination protocol.
PPE Tiering Table
| Component | Tier 1: Analytical Handling (Sealed vials, dilute solutions <10mM) | Tier 2: Preparative Handling (Weighing powders, Synthesis >1g) | Scientific Rationale |
| Hand Protection | Single Nitrile Gloves (min 4 mil) | Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation & Acid Resistance: HCl salts hydrolyze on skin moisture. Double gloving prevents "micro-pinhole" exposure and allows outer glove removal if contaminated without exposing skin. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles (Unvented or Indirect Vent) | Dust Migration: Fine salt dust bypasses safety glasses. Goggles seal the orbital area against hygroscopic dust that becomes corrosive in eye fluid. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P100 (if open weighing outside hood is unavoidable) | Aerosolization: Static electricity often causes dry HCl salts to "jump" or float. Engineering controls (Hood) are primary; respirators are secondary fail-safes. |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Lab Coat or Disposable Sleeve Covers | Fomite Control: Cotton fibers trap dust. Tyvek sheds particles and prevents the compound from migrating to street clothes. |
Part 3: Operational Workflow & Engineering Controls
The "Self-Validating" Protocol
A self-validating system means the workflow forces safety compliance. You cannot proceed to Step B without physically completing Step A.
Phase 1: Preparation & Engineering Setup
-
Static Neutralization: HCl salts are prone to static charge.
-
Action: Use an ionizing bar or wipe the balance area with an anti-static cloth before bringing the vial in.
-
Validation: Check that the powder does not "climb" the spatula or vial walls.
-
-
Airflow Verification:
-
Action: Verify Fume Hood face velocity is 80–100 fpm.
-
Validation: The tissue strip on the sash must be drawn inward steadily, not fluttering violently (turbulence).
-
Phase 2: Weighing & Transfer (Critical Step)
-
The "Boat-in-Jar" Technique:
-
Do not weigh directly onto a flat paper. Use a deep weighing boat or a secondary vial.
-
Place the receiving vessel inside a larger secondary container (e.g., a beaker) to catch any spill.
-
Moisture Lock: Cap the stock vial immediately after sampling.
-
Why? (3S,4R)-4-aminooxan-3-ol HCl is hygroscopic. Absorption of water alters the molecular weight calculation and makes the powder sticky/hard to handle.
-
Phase 3: Solubilization
-
Exothermic Alert: Dissolving amine-HCl salts in water or basic buffers can be slightly exothermic.
-
Protocol: Add solvent slowly to the solid. Do not dump solid into solvent (avoids puff-back).
-
Solvent Choice: Water, Methanol, or DMSO. If using DMSO, be aware that DMSO enhances skin permeability, carrying the toxicant into the bloodstream instantly upon contact. Double gloves are mandatory for DMSO solutions.
-
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision matrix for handling this compound, emphasizing the "Stop/Go" decision points based on the physical state of the material.
Figure 1: Decision Logic for PPE and Engineering Controls based on physical state and solvent carrier.
Part 5: Emergency & Disposal Procedures
Spill Management
-
Dry Spill: Do not sweep (creates dust). Cover with a damp paper towel (water-wet) to solubilize and trap the powder, then wipe up.
-
Wet Spill: Absorb with inert material (vermiculite).
-
Decontamination: Wipe surface with 10% Sodium Bicarbonate (NaHCO₃).
-
Chemistry: This neutralizes the HCl salt, converting it to the free base and harmless NaCl, making it easier to clean and reducing corrosive risks.
-
Disposal Classification
-
Solid Waste: Segregate as "Hazardous Chemical Waste - Toxic Solid." Do not mix with general trash.
-
Aqueous Waste: If pH < 2 (acidic due to HCl), neutralize to pH 5–9 before disposal into aqueous waste streams, or tag as "Acidic Aqueous Waste" depending on facility rules.
References
-
National Institutes of Health (NIH) - PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride Compound Summary. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
